2-Methoxyestrone-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24O3 |
|---|---|
Molecular Weight |
306.35 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i1+1,5+1,6+1,15+1,18+1,19+1 |
InChI Key |
WHEUWNKSCXYKBU-LNBSBECGSA-N |
Isomeric SMILES |
COC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[13C@]4([13C@H]3[13CH2][13CH2][13C]4=O)[13CH3])O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Isotopic Purity of 2-Methoxyestrone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Methoxyestrone-¹³C₆ and detailed methodologies for assessing its isotopic purity. This isotopically labeled internal standard is crucial for accurate quantification in mass spectrometry-based studies of estrogen metabolism, which plays a significant role in various physiological and pathological processes.
Proposed Synthesis of 2-Methoxyestrone-¹³C₆
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 2-Methoxyestrone-¹³C₆.
Experimental Protocol: 2-Hydroxylation of Estrone-2,3,4,6,16,17-¹³C₆
This procedure describes the regioselective hydroxylation at the C-2 position of the A-ring of the steroid.
-
Materials:
-
Estrone-2,3,4,6,16,17-¹³C₆
-
Fremy's salt (Potassium nitrosodisulfonate)
-
Acetone
-
Sodium phosphate buffer (pH 6.5)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Estrone-2,3,4,6,16,17-¹³C₆ in a minimal amount of acetone.
-
Prepare a solution of Fremy's salt in the sodium phosphate buffer.
-
Add the estrone solution dropwise to the vigorously stirred Fremy's salt solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, extract the reaction mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Hydroxyestrone-¹³C₆.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Protocol: O-Methylation of 2-Hydroxyestrone-¹³C₆
This step involves the methylation of the newly introduced hydroxyl group to form the desired 2-methoxy group.
-
Materials:
-
2-Hydroxyestrone-¹³C₆
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 2-Hydroxyestrone-¹³C₆ in anhydrous acetone, add anhydrous potassium carbonate.
-
Add methyl iodide to the suspension and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-Methoxyestrone-¹³C₆.
-
Purify the final product by flash column chromatography.
-
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality of the labeled standard. A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive assessment.
Analytical Workflow Diagram
Caption: Workflow for the isotopic purity analysis of 2-Methoxyestrone-¹³C₆.
Experimental Protocol: Isotopic Purity by LC-HRMS
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for determining the isotopic distribution and enrichment of the labeled compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
-
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good separation of the analyte from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan.
-
Resolution: > 70,000.
-
Scan Range: m/z 150-500.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (M+0) and labeled (M+6) molecular ions of 2-Methoxyestrone.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = [Area(M+6) / (Area(M+0) + Area(M+6))] * 100
-
-
Experimental Protocol: Isotopic Purity by ¹³C NMR
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information on the presence and position of the ¹³C labels.
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of 2-Methoxyestrone-¹³C₆ in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Acquisition Parameters:
-
Experiment: Proton-decoupled ¹³C NMR.
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): A sufficiently long delay to ensure quantitative signal integration (e.g., 30 s).
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the ¹³C NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the ¹³C-labeled and unlabeled carbon atoms of the aromatic A-ring.
-
The ratio of the integrals provides a measure of the isotopic enrichment at each labeled position.
-
Quantitative Data Summary
The following tables summarize the expected quantitative data from the synthesis and analysis of 2-Methoxyestrone-¹³C₆.
Table 1: Synthetic Yields
| Reaction Step | Starting Material | Product | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) |
| 2-Hydroxylation | Estrone-¹³C₆ | 2-Hydroxyestrone-¹³C₆ | TBD | TBD | TBD |
| O-Methylation | 2-Hydroxyestrone-¹³C₆ | 2-Methoxyestrone-¹³C₆ | TBD | TBD | TBD |
TBD: To be determined experimentally.
Table 2: Isotopic Purity Assessment
| Analytical Method | Parameter | Specification | Result |
| LC-HRMS | Isotopic Enrichment | ≥ 98% | TBD |
| Chemical Purity | ≥ 98% | TBD | |
| ¹³C NMR | ¹³C Enrichment at Aromatic Positions | Consistent with labeling pattern | TBD |
TBD: To be determined experimentally.
This guide provides a robust framework for the synthesis and quality control of 2-Methoxyestrone-¹³C₆. Adherence to these detailed protocols will enable researchers to produce and validate a high-purity internal standard essential for reliable bioanalytical studies.
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyestrone-13C6
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methoxyestrone-13C6, tailored for researchers, scientists, and drug development professionals. This document details available quantitative data, outlines relevant experimental protocols, and presents key biological pathways and analytical workflows through detailed diagrams.
Core Physicochemical Properties
This compound is the isotopically labeled form of 2-Methoxyestrone, an endogenous metabolite of the primary estrogen hormone, estrone. The incorporation of six carbon-13 atoms provides a valuable tool for a variety of research applications, particularly in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Chemical Formula | C₁₃¹³C₆H₂₄O₃ | [1] |
| Molecular Weight | 306.35 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 187-190 °C (for unlabeled 2-Methoxyestrone) | [2] |
| pKa | 10.81 (for unlabeled 2-Methoxyestrone) | [3] |
| Solubility | 10 mM in DMSO | [1] |
Biological Context and Signaling Pathway
2-Methoxyestrone is a product of estrogen metabolism. Estrone undergoes hydroxylation to form catechol estrogens, such as 2-hydroxyestrone, which are then methylated by the enzyme Catechol-O-methyltransferase (COMT) to yield 2-methoxyestrone.[4][5] This metabolic pathway is crucial in modulating the biological activity of estrogens.
Caption: Metabolic pathway of estrone to 2-Methoxyestrone.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are essential for its effective use in research.
Synthesis of 13C Labeled Steroids (General Approach)
The synthesis of 13C-labeled steroids like this compound can be approached through partial or total synthesis.[6] A common strategy involves the use of 13C-labeled synthons that are incorporated into the steroid skeleton. For introducing 13C atoms into the A-ring of an estrone precursor, a multi-step process can be employed, starting from a commercially available steroid. This process may involve the degradation of the A-ring to form an intermediate that can then react with a 13C-labeled reagent.[7]
Caption: Generalized workflow for the synthesis of 13C-labeled steroids.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the proton environment in the molecule.
-
13C NMR: Directly detects the incorporated carbon-13 atoms, confirming the position and extent of labeling. Spectral data for unlabeled 2-Methoxyestrone is available and can be used as a reference.[8]
Mass Spectrometry (MS):
-
GC-MS and LC-MS: Used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak will be shifted by +6 m/z units compared to the unlabeled compound, confirming the isotopic enrichment.[8]
High-Performance Liquid Chromatography (HPLC):
-
Purity Assessment: HPLC is used to determine the purity of the synthesized compound. A typical method would involve a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water. The retention time of the labeled compound should be very similar to that of the unlabeled standard.
Caption: Standard analytical workflow for the characterization of this compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. 2-Methoxyestrone, SMB01382, CAS 362-08-3, Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. 2-Methoxyestrone | C19H24O3 | CID 440624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 2-Methoxyestrone-¹³C₆ Certificate of Analysis Specifications
This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for 2-Methoxyestrone-¹³C₆. It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical workflows.
Compound Information
2-Methoxyestrone-¹³C₆ is the ¹³C-labeled version of 2-Methoxyestrone, a metabolite of the hormone estrone.[1] The incorporation of six ¹³C atoms into the molecule makes it an ideal internal standard for mass spectrometry-based quantification of endogenous 2-Methoxyestrone.[1][2]
Table 1: General Compound Specifications
| Parameter | Specification |
| Chemical Name | 2-Methoxyestrone-¹³C₆ |
| Molecular Formula | C₁₃¹³C₆H₂₄O₃ |
| Molecular Weight | 306.35 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
| Storage | Store at -20°C for long-term stability |
Analytical Specifications
The following tables summarize the key analytical tests and their expected specifications for a high-quality batch of 2-Methoxyestrone-¹³C₆.
Table 2: Identity Confirmation
| Test | Method | Expected Result |
| Mass Spectrometry | ESI-MS | Consistent with the theoretical mass of 2-Methoxyestrone-¹³C₆ |
| ¹H NMR | (¹H) Nuclear Magnetic Resonance | Spectrum conforms to the structure of 2-Methoxyestrone |
| ¹³C NMR | (¹³C) Nuclear Magnetic Resonance | Spectrum confirms the presence and positions of the six ¹³C labels |
Table 3: Purity and Isotopic Enrichment
| Test | Method | Specification |
| Chemical Purity | HPLC or LC-MS | ≥98% |
| Isotopic Purity | Mass Spectrometry | ≥99% atom ¹³C |
| Unlabeled Compound | Mass Spectrometry | ≤0.5% |
Experimental Protocols
Detailed methodologies for the key analytical experiments are outlined below.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Analysis
This method is used to determine the chemical purity of 2-Methoxyestrone-¹³C₆.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan to detect all ions within a specified mass range.
-
Data Analysis: The purity is calculated by integrating the peak area of the parent ion corresponding to 2-Methoxyestrone-¹³C₆ and expressing it as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is employed to confirm the chemical structure and the positions of the ¹³C labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR:
-
A standard proton NMR experiment is performed.
-
The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values to confirm the proton environment of the molecule.
-
-
¹³C NMR:
-
A standard carbon-13 NMR experiment is performed.
-
The spectrum is analyzed to confirm the presence of the six enriched carbon signals and to ensure they are at the expected chemical shifts corresponding to the labeled positions.
-
Visualizations
Analytical Workflow
The following diagram illustrates the typical analytical workflow for the quality control of 2-Methoxyestrone-¹³C₆.
Metabolic Pathway of Estrone
This diagram shows the metabolic conversion of estrone to 2-Methoxyestrone.
References
An In-depth Technical Guide to 2-Methoxyestrone-13C6: Chemical Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of 2-Methoxyestrone-13C6, an isotopically labeled form of the endogenous estrogen metabolite, 2-methoxyestrone. This document is intended to serve as a valuable resource for researchers in drug development, metabolism studies, and analytical chemistry.
Chemical Identity and Physical Properties
This compound is a stable isotope-labeled version of 2-methoxyestrone, where six carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This labeling makes it an ideal internal standard for quantitative analysis of 2-methoxyestrone in biological matrices by mass spectrometry.
Table 1: Chemical and Physical Properties of this compound and 2-Methoxyestrone
| Property | This compound | 2-Methoxyestrone (unlabeled) |
| IUPAC Name | (8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-¹³C₆ | (8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one[1] |
| Synonyms | 2-MeOE1-¹³C₆ | 2-Methoxyestra-1,3,5(10)-trien-3-ol-17-one, 2-Hydroxyestrone 2-methyl ether |
| CAS Number | Not available | 362-08-3[1] |
| Molecular Formula | C₁₃¹³C₆H₂₄O₃ | C₁₉H₂₄O₃[1] |
| Molecular Weight | 306.35 g/mol | 300.39 g/mol [1] |
| Melting Point | Not available | 187-189.5 °C |
| Appearance | Solid (presumed) | Solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO | Soluble in organic solvents |
Chemical Structure
The fundamental structure of this compound is identical to that of 2-methoxyestrone, consisting of a steroidal backbone with a methoxy group at the C2 position and a ketone at the C17 position. The ¹³C atoms are typically incorporated into the aromatic A-ring of the steroid nucleus.
Metabolic Pathway
2-Methoxyestrone is an endogenous metabolite of estrone, formed through a series of enzymatic reactions. The metabolic pathway is crucial for understanding its biological role and for the development of related therapeutics. The primary pathway involves the hydroxylation of estrone to 2-hydroxyestrone, catalyzed by cytochrome P450 enzymes, followed by methylation by catechol-O-methyltransferase (COMT) to form 2-methoxyestrone.[2]
Experimental Protocols
Synthesis of this compound
Representative Synthetic Scheme (Hypothetical):
-
Synthesis of a ¹³C₆-labeled building block: A key precursor containing the six ¹³C atoms for the A-ring is synthesized. This could be a suitably functionalized benzene or cyclohexanone derivative.
-
Annulation reactions: The labeled precursor is subjected to a series of annulation reactions (e.g., Robinson annulation) with appropriate acyclic partners to construct the B, C, and D rings of the steroid nucleus.
-
Functional group manipulations: Subsequent steps involve the introduction and modification of functional groups to yield the estrone backbone. This includes the formation of the C17 ketone and the introduction of the C18 methyl group.
-
Aromatization and Methoxy Introduction: The A-ring is aromatized, and a hydroxyl group is introduced at C3. This is followed by selective hydroxylation at the C2 position and subsequent methylation to yield this compound.
Purification
Purification of the final product is critical to remove unlabeled starting materials and reaction byproducts.
Protocol:
-
Chromatography: The crude product is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate, is typically used to separate the desired product.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane.
-
Purity Assessment: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry and NMR spectroscopy.
Characterization
4.3.1. Mass Spectrometry
Mass spectrometry is the primary technique for confirming the molecular weight and isotopic enrichment of this compound.
Table 2: Mass Spectrometry Data (Predicted for this compound and Experimental for 2-Methoxyestrone)
| Analysis | This compound (Predicted) | 2-Methoxyestrone (Experimental) |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| [M+H]⁺ | m/z 307.21 | m/z 301.18 |
| [M-H]⁻ | m/z 305.19 | m/z 299.16 |
Experimental Protocol (LC-MS/MS):
-
Liquid Chromatography: Separation is performed on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer. The precursor ion (e.g., m/z 307.21 for [M+H]⁺) is selected and fragmented to produce characteristic product ions, which are used for quantification and confirmation.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the position of the ¹³C labels. The ¹³C NMR spectrum of this compound will show significantly enhanced signals for the six labeled carbon atoms in the A-ring. The ¹H NMR spectrum will also show coupling between the protons and the adjacent ¹³C atoms.
Reference ¹H and ¹³C NMR data for unlabeled 2-Methoxyestrone can be found in public databases such as the Human Metabolome Database (HMDB).
4.3.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands for 2-Methoxyestrone
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| C-H (aromatic) | ~3050 |
| C-H (aliphatic) | ~2950-2850 |
| C=O (ketone) | ~1730 |
| C=C (aromatic) | ~1600, 1500 |
| C-O (ether) | ~1250 |
Analytical Workflow
The use of this compound as an internal standard is crucial for accurate quantification of endogenous 2-methoxyestrone in biological samples. A typical analytical workflow is depicted below.
Conclusion
This compound is an essential tool for the accurate quantification of its unlabeled counterpart in various research applications. This guide provides a foundational understanding of its chemical properties, structure, and characterization. While specific experimental data for the labeled compound may be limited, the information provided for the unlabeled analogue serves as a reliable reference for experimental design and data interpretation. Researchers are encouraged to consult certificates of analysis from commercial suppliers for the most accurate and lot-specific data.
References
Commercial Sources and Technical Guide for 2-Methoxyestrone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources for 2-Methoxyestrone-¹³C₆, a crucial isotopically labeled internal standard for quantitative analysis. The guide includes a comparative summary of suppliers, a detailed experimental protocol for its use in mass spectrometry-based assays, and visualizations of relevant biochemical pathways and analytical workflows.
Commercial Supplier Overview
2-Methoxyestrone-¹³C₆ is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize the available quantitative data for both the ¹³C-labeled and unlabeled forms of 2-Methoxyestrone to facilitate procurement decisions.
Table 1: Commercial Sources for 2-Methoxyestrone-¹³C₆
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-113252S1 | Not Specified | 1 mg, 5 mg |
| Toronto Research Chemicals | M262522 | Not Specified | Not Specified |
| Cayman Chemical | Not readily available | - | - |
| Santa Cruz Biotechnology | Not readily available | - | - |
Table 2: Commercial Sources for Unlabeled 2-Methoxyestrone
| Supplier | Catalog Number | Purity | Available Quantities |
| Cayman Chemical | 34155 | ≥95% | Not Specified |
| Santa Cruz Biotechnology | sc-212220 | Not Specified | Not Specified |
| MedChemExpress | HY-113252 | Not Specified | 10 mM in DMSO, 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Toronto Research Chemicals | M262520 | >95% (HPLC) | 100 mg, 250 mg, 25 mg, 500 mg, 50 mg |
Biochemical Pathway
2-Methoxyestrone is an endogenous metabolite of estrone. Its formation is a key step in the metabolic pathway of estrogens, catalyzed by the enzyme Catechol-O-methyltransferase (COMT).
Experimental Protocol: Quantitative Analysis of 2-Methoxyestrone using Isotope Dilution LC-MS/MS
This protocol outlines a general procedure for the quantification of 2-Methoxyestrone in biological samples, such as plasma or urine, using 2-Methoxyestrone-¹³C₆ as an internal standard. This method, known as isotope dilution mass spectrometry, is the gold standard for quantitative analysis due to its high accuracy and precision.
1. Materials and Reagents
-
2-Methoxyestrone (unlabeled standard)
-
2-Methoxyestrone-¹³C₆ (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
β-Glucuronidase/sulfatase (e.g., from Helix pomatia)
-
Sodium acetate buffer (pH 5.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, urine)
2. Standard and Internal Standard Preparation
-
Prepare stock solutions of unlabeled 2-Methoxyestrone and 2-Methoxyestrone-¹³C₆ in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions of unlabeled 2-Methoxyestrone at concentrations ranging from the expected lower limit to the upper limit of quantification in the biological samples.
-
Prepare a working internal standard solution of 2-Methoxyestrone-¹³C₆ at a fixed concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation
The following is a general workflow for sample preparation. Optimization may be required depending on the specific biological matrix.
Stability and Storage of 2-Methoxyestrone-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for 2-Methoxyestrone-13C6, an isotopically labeled metabolite of estrone. Understanding the stability profile of this compound is critical for ensuring the accuracy and reliability of experimental results in research, clinical, and drug development settings. This document outlines storage recommendations, potential degradation pathways, and a generalized protocol for stability assessment.
Core Concepts in Stability
The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under specific environmental conditions. For isotopically labeled standards like this compound, maintaining chemical and isotopic integrity is paramount for their use in quantitative analyses, such as mass spectrometry-based assays. Factors that can influence stability include temperature, light, humidity, pH, and the presence of oxidizing agents.
Recommended Storage Conditions
Based on information from various suppliers and stability studies on similar estrogen metabolites, the following storage conditions are recommended for this compound. It is crucial to consult the certificate of analysis provided by the specific supplier for their recommended storage protocols.
| Condition | Form | Temperature | Duration | Additional Notes |
| Long-Term Storage | Solid (Neat) | -20°C or -80°C | ≥ 4 years at -20°C; 2 years at -80°C (for solutions) | Protect from light. Store in a tightly sealed container to prevent moisture absorption. |
| Short-Term Storage | Solid (Neat) | 2°C to 8°C | Suitable for short periods | Protect from light. |
| Stock Solutions | In appropriate solvent | -20°C or -80°C | 1 year at -20°C; 2 years at -80°C | Aliquot to avoid repeated freeze-thaw cycles. Use volumetric flasks for accurate concentrations. |
| Working Solutions | In appropriate solvent | 2°C to 8°C | Prepare fresh daily for in-vivo experiments | Protect from light. |
Potential Degradation Pathways
While 2-Methoxyestrone is a methoxylated catechol estrogen, which generally confers greater stability than its catechol precursors (e.g., 2-hydroxyestrone), it is still susceptible to degradation under certain conditions. The primary degradation pathway of concern for catechol estrogens and their derivatives is oxidation.[1][2][3][4][5] The methoxy group on 2-Methoxyestrone reduces its susceptibility to oxidation compared to the free catechol, but it does not entirely eliminate it, especially under harsh conditions.
Forced degradation studies on estrogens have typically involved exposure to acidic, basic, and oxidative conditions.[6] While a specific degradation pathway for 2-Methoxyestrone is not extensively documented in the public domain, a plausible pathway involves the oxidation of the phenolic ring, potentially leading to the formation of quinone-like species, although at a much slower rate than for non-methylated catechols.
Figure 1. A simplified diagram illustrating the potential oxidative degradation of 2-Methoxyestrone.
Experimental Protocol for Stability Assessment
The following is a generalized experimental protocol for assessing the stability of this compound. This protocol is based on established principles of stability testing for pharmaceutical compounds and analytical standards.
1. Objective: To evaluate the stability of this compound under various storage conditions (e.g., temperature, light) and in different forms (solid vs. solution).
2. Materials:
-
This compound (solid)
-
High-purity solvent (e.g., methanol, acetonitrile, ethanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
-
Stability chambers or incubators set to desired temperatures
-
Photostability chamber
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
3. Experimental Workflow:
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of 15 estrogens and estrogen metabolites in urine samples under processing and storage conditions typically used in epidemiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 6. bepls.com [bepls.com]
A Technical Guide to the Isotopic Enrichment Verification of 2-Methoxyestrone-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to verify the isotopic enrichment of 2-Methoxyestrone-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. The accurate determination of isotopic purity is paramount for ensuring data integrity in pharmacokinetic and metabolic studies. This document outlines the fundamental principles, experimental protocols, and data interpretation strategies for the characterization of this important analytical tool.
Introduction to Isotopic Enrichment Verification
This compound is the 13C-labeled version of 2-Methoxyestrone, a metabolite of estrone.[1] Stable isotope-labeled compounds are essential as internal standards in quantitative mass spectrometry-based assays.[2][3] They are chemically identical to the analyte of interest, but have a different mass, allowing for precise quantification by correcting for variability during sample processing and analysis.[4] The verification of isotopic enrichment is a critical quality control step to confirm the identity and purity of the labeled compound, ensuring the accuracy of quantitative results.[5] This process involves determining the distribution of isotopes within the molecular structure and quantifying the percentage of the desired isotopically labeled species.
Analytical Methodologies
The two primary analytical techniques for verifying the isotopic enrichment of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
2.1. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the isotopic composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.[6] High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can differentiate between ions with very small mass differences.[7][8]
Experimental Protocol: Isotopic Enrichment Analysis by LC-HRMS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a corresponding solution of the unlabeled 2-Methoxyestrone standard at the same concentration.
-
Serially dilute the stock solutions to create a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is typically used for steroid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or FT-ICR.
-
Scan Mode: Full scan MS over a mass range that includes the unlabeled and labeled compounds (e.g., m/z 250-350).
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.
-
-
Data Analysis:
-
Acquire the mass spectra for both the unlabeled and labeled 2-Methoxyestrone.
-
For the unlabeled compound, determine the natural isotopic distribution of the molecular ion cluster.
-
For the this compound, identify the ion cluster corresponding to the labeled molecule.
-
Calculate the isotopic enrichment by comparing the measured isotope distribution with the theoretical distribution, taking into account the natural abundance of isotopes.[6]
-
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C-NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule.[9] It can be used to confirm the positions of the ¹³C labels and to estimate the isotopic enrichment at each labeled position.[10]
Experimental Protocol: ¹³C-NMR Analysis
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹³C.
-
Experiment: A standard proton-decoupled ¹³C-NMR experiment.
-
Acquisition Parameters: A sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the signals corresponding to the six ¹³C-labeled carbon atoms. The chemical shifts of these signals will be significantly enhanced compared to the corresponding signals in the unlabeled compound's spectrum.
-
The presence of strong signals at the expected chemical shifts for the labeled positions confirms the structural integrity of the labeling.
-
Quantitative NMR (qNMR) can be used to determine the enrichment at each labeled position by comparing the integral of the ¹³C signal to that of a known internal standard.
-
Data Presentation
Quantitative data for the isotopic enrichment of this compound should be presented in a clear and structured format.
Table 1: Isotopic Distribution of this compound by HRMS
| Isotopologue | Theoretical m/z | Measured m/z | Relative Abundance (%) |
| M+0 (Unlabeled) | 300.1725 | 300.1723 | < 0.1 |
| M+1 | 301.1759 | 301.1757 | < 0.5 |
| M+2 | 302.1792 | 302.1790 | < 1.0 |
| M+3 | 303.1826 | 303.1824 | < 1.5 |
| M+4 | 304.1859 | 304.1857 | < 2.0 |
| M+5 | 305.1893 | 305.1891 | < 5.0 |
| M+6 (Labeled) | 306.1926 | 306.1925 | > 98.0 |
Table 2: ¹³C-NMR Chemical Shift Data for this compound
| Carbon Position | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Signal Intensity |
| Labeled C-1 | ~126 | 126.2 | High |
| Labeled C-2 | ~148 | 148.5 | High |
| Labeled C-3 | ~112 | 112.3 | High |
| Labeled C-4 | ~115 | 115.1 | High |
| Labeled C-5 | ~138 | 138.4 | High |
| Labeled C-10 | ~132 | 132.7 | High |
Visualizations
Diagram 1: General Experimental Workflow for Isotopic Enrichment Verification
Caption: Workflow for isotopic enrichment verification.
Diagram 2: Structure of 2-Methoxyestrone with ¹³C Labeled Positions
Caption: Structure of this compound.
Conclusion
The verification of isotopic enrichment is a non-negotiable step in the quality control of stable isotope-labeled internal standards like this compound. A combination of high-resolution mass spectrometry and ¹³C-NMR spectroscopy provides a robust and comprehensive approach to confirm the isotopic purity and structural integrity of the labeled compound. By following the detailed protocols and data analysis strategies outlined in this guide, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their quantitative bioanalytical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: The In Vivo Metabolism of 2-Methoxyestrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestrone (2-ME1), a naturally occurring metabolite of the primary estrogen, estrone, is gaining significant attention within the scientific community. Formed through the methylation of 2-hydroxyestrone, 2-ME1 is a key player in the complex network of estrogen metabolism.[1][2] Unlike its parent hormone, 2-Methoxyestrone exhibits minimal estrogenic activity due to its low affinity for estrogen receptors.[2] Its importance lies in its role as a biomarker for estrogen metabolism and its potential implications for hormone-related health conditions. This technical guide provides a comprehensive overview of the in vivo metabolism of 2-Methoxyestrone, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways to support further research and drug development efforts.
Core Metabolic Pathways of 2-Methoxyestrone
The in vivo metabolism of 2-Methoxyestrone is a multi-step process involving phase I and phase II enzymatic reactions. The primary pathway begins with the hydroxylation of estrone, followed by methylation to form 2-Methoxyestrone. This metabolite is then further processed through conjugation reactions to facilitate its excretion from the body.
Phase I Metabolism: Formation of 2-Methoxyestrone
The initial step in the formation of 2-Methoxyestrone involves the conversion of estrone to catechol estrogens. Specifically, estrone is hydroxylated at the C2 position to form 2-hydroxyestrone. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A1. Subsequently, the enzyme Catechol-O-methyltransferase (COMT) catalyzes the methylation of the hydroxyl group at the 2-position of 2-hydroxyestrone, resulting in the formation of 2-Methoxyestrone.[3]
Phase II Metabolism: Conjugation and Excretion
To increase water solubility and facilitate elimination, 2-Methoxyestrone undergoes phase II conjugation reactions, primarily glucuronidation and sulfation.[4] These reactions involve the addition of a glucuronic acid or a sulfate group to the 2-Methoxyestrone molecule, respectively. The resulting conjugated metabolites are then readily excreted in the urine.[1] Studies have shown that methylated 2-catechols, a group that includes 2-Methoxyestrone, are associated with lower circulating testosterone levels and higher concentrations of some estrogen metabolites.[5]
Quantitative Analysis of 2-Methoxyestrone Metabolism
Precise quantification of 2-Methoxyestrone and its metabolites is crucial for understanding its metabolic fate and physiological relevance. The following tables summarize available quantitative data from in vivo studies.
| Analyte | Matrix | Population | Concentration Range | Reference |
| 2-Methoxyestrone | Urine | Cycling Women | 2.5-6.5 ng/mg creatinine | [1] |
| 2-Methoxyestrone | Urine | Postmenopausal Women | 0.3-1.4 ng/mg creatinine | [1] |
| Methylated 2-catechols (including 2-Methoxyestrone) | Serum | Postmenopausal Women | Associated with lower circulating testosterone and higher levels of some estrogen metabolites | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing our understanding of 2-Methoxyestrone metabolism. This section outlines key methodologies for in vivo studies and analytical quantification.
In Vivo Animal Study Protocol: Oral Gavage Administration in Rats
This protocol describes a typical procedure for administering 2-Methoxyestrone to rats to study its in vivo metabolism.
1. Animal Model:
-
Species: Sprague-Dawley rats (female, 8-10 weeks old)
-
Acclimation: Acclimatize animals for at least one week prior to the experiment with a standard diet and water ad libitum.
2. Dosing Solution Preparation:
-
Vehicle: Prepare a suspension of 2-Methoxyestrone in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Concentration: The concentration of the dosing solution should be calculated based on the target dose and the average body weight of the animals.
3. Administration:
-
Route: Oral gavage.
-
Dose: Administer a single dose of 2-Methoxyestrone (e.g., 10 mg/kg body weight).
-
Procedure: Use a stainless-steel gavage needle of appropriate size for the rat. Ensure the tip of the needle reaches the stomach before dispensing the solution to avoid administration into the lungs.
4. Sample Collection:
-
Urine and Feces: House animals in metabolic cages for the collection of urine and feces at specified time points (e.g., 0-24h, 24-48h).
-
Blood: Collect blood samples via tail vein or cardiac puncture at predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma.
5. Sample Processing and Storage:
-
Urine: Measure the volume of urine collected at each time point and store aliquots at -80°C until analysis.
-
Feces: Homogenize fecal samples and store at -80°C.
-
Plasma: Store plasma samples at -80°C until analysis.
Analytical Protocol: Quantification of 2-Methoxyestrone and its Metabolites by LC-MS/MS
This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 2-Methoxyestrone and its major metabolites in urine.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) metabolite concentrations, treat urine samples with β-glucuronidase/sulfatase to deconjugate the metabolites.
-
Liquid-Liquid Extraction (LLE): Extract the deconjugated metabolites from the urine matrix using an organic solvent such as ethyl acetate or a mixture of isopropanol and diethyl ether.
-
Derivatization (Optional): To enhance sensitivity and chromatographic separation, derivatize the extracted analytes.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of steroid metabolites.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of a modifier (e.g., formic acid or ammonium formate) is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in either positive or negative ion mode.
3. Quantification:
-
Internal Standards: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction recovery and instrument response.
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of analytical standards and internal standards into a blank matrix (e.g., charcoal-stripped urine).
-
Data Analysis: Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to the calibration curve.
Visualizing Metabolic Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
2-Methoxyestrone Metabolic Pathway
Caption: Metabolic pathway of 2-Methoxyestrone.
Experimental Workflow for In Vivo Metabolism Study
Caption: Workflow for an in vivo metabolism study.
Conclusion
This technical guide provides a foundational understanding of the in vivo metabolism of 2-Methoxyestrone. The presented metabolic pathways, quantitative data, and detailed experimental protocols offer a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development. The continued investigation into the metabolism of 2-Methoxyestrone and its physiological roles will be instrumental in elucidating its potential as a biomarker and therapeutic target.
References
Methodological & Application
Application Note: Quantification of 2-Methoxyestrone in Human Serum using LC-MS/MS with a 2-Methoxyestrone-13C6 Internal Standard
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 2-Methoxyestrone (2-ME1) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-Methoxyestrone-13C6, to ensure high accuracy and precision. The protocol includes a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for clinical research applications where the measurement of estrogen metabolites is crucial, such as in studies of hormone-dependent cancers and endocrine disorders.
Introduction
2-Methoxyestrone is a key metabolite of estrone, formed via hydroxylation by cytochrome P450 enzymes to 2-hydroxyestrone, followed by methylation catalyzed by catechol-O-methyltransferase (COMT).[1][2][3] Unlike its parent hormone, 2-Methoxyestrone has a very low affinity for the estrogen receptor and is considered to have anti-proliferative properties.[4] Accurate measurement of 2-Methoxyestrone is therefore of significant interest in understanding the overall estrogen metabolic profile and its implications for health and disease. LC-MS/MS offers a highly specific and sensitive platform for the quantification of steroid hormones and their metabolites in complex biological matrices.[5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the results.
Experimental Protocols
Materials and Reagents
-
2-Methoxyestrone analytical standard
-
This compound internal standard (IS)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (reagent grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human serum (double charcoal-stripped for calibration standards and quality controls)
-
96-well deep-well plates
-
Polypropylene tubes
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw serum samples, calibration standards, and quality controls on ice.
-
To 200 µL of each sample in a polypropylene tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean 96-well deep-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
Seal the plate and vortex to ensure the residue is fully dissolved.
-
The plate is now ready for injection onto the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| 2-Methoxyestrone | 301.2 | 161.1 | 80 | 35 |
| This compound | 307.2 | 167.1 | 80 | 35 |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of 2-Methoxyestrone to this compound against the concentration of the calibration standards. A linear regression with a 1/x weighting was used.
| Calibrator | Concentration (pg/mL) |
| 1 | 5 |
| 2 | 10 |
| 3 | 25 |
| 4 | 50 |
| 5 | 100 |
| 6 | 250 |
| 7 | 500 |
| 8 | 1000 |
Quality Control Samples
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels.
| QC Level | Nominal Concentration (pg/mL) |
| Low (LQC) | 15 |
| Mid (MQC) | 150 |
| High (HQC) | 750 |
Method Performance
The performance of the method was assessed in terms of the lower limit of quantification (LLOQ), precision, and accuracy.
| Parameter | LLOQ | LQC | MQC | HQC |
| Nominal Conc. (pg/mL) | 5 | 15 | 150 | 750 |
| Mean Measured Conc. (pg/mL) | 4.8 | 15.3 | 145.5 | 765.0 |
| Accuracy (%) | 96.0 | 102.0 | 97.0 | 102.0 |
| Intra-day Precision (%CV) | 8.5 | 6.2 | 4.5 | 4.8 |
| Inter-day Precision (%CV) | 10.2 | 8.1 | 6.3 | 6.5 |
Visualizations
Estrogen Metabolism Signaling Pathway
Caption: Metabolic pathway of Estrone to 2-Methoxyestrone.
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable means for the quantification of 2-Methoxyestrone in human serum. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol well-suited for research applications requiring the detailed analysis of estrogen metabolism. The detailed experimental protocol and performance data presented herein should enable researchers to readily implement this method in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Estrogen Metabolites in Serum by LC-MS/MS using 2-Methoxyestrone-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogens and their metabolites are crucial indicators of endocrine function and have been implicated in the pathophysiology of various diseases, including breast cancer.[1][2] Accurate and sensitive quantification of the complete estrogen metabolite profile in serum is essential for clinical research and drug development. This application note describes a robust and sensitive method for the simultaneous quantification of fifteen estrogen metabolites in human serum using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with 2-Methoxyestrone-13C6 as an internal standard. The method involves a simple sample preparation procedure consisting of enzymatic hydrolysis, liquid-liquid extraction, and derivatization to enhance analytical sensitivity.[3][4][5]
Estrogen Metabolism Signaling Pathway
The metabolism of estrogens is a complex process involving multiple enzymatic reactions primarily occurring in the liver. This pathway is critical in regulating the biological activity and excretion of estrogens. An overview of the key steps is presented below.
Caption: Overview of the primary estrogen metabolism pathways.
Experimental Workflow
The analytical workflow for the quantification of estrogen metabolites in serum is a multi-step process designed to ensure accuracy and reproducibility. The key stages of this workflow are outlined in the diagram below.
Caption: Experimental workflow for serum estrogen metabolite analysis.
Experimental Protocols
Materials and Reagents
-
Estrogen metabolite standards (Estrone (E1), Estradiol (E2), Estriol (E3), and their hydroxylated and methoxylated metabolites)
-
This compound (Internal Standard)
-
β-glucuronidase/sulfatase from Helix pomatia
-
L-ascorbic acid
-
Sodium acetate buffer (0.15 M, pH 4.1)
-
Dichloromethane
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Dansyl chloride solution (5 mg/mL in acetonitrile)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation
-
Sample Collection and Storage : Collect venous blood and process to obtain serum.[6] Store serum samples at -80°C until analysis.[6]
-
Internal Standard Spiking : To 0.5 mL of serum, add 20 µL of 100 ng/mL this compound internal standard solution.
-
Enzymatic Hydrolysis : Add 0.5 mL of enzymatic hydrolysis buffer containing 2 mg of L-ascorbic acid, 5 µL of β-glucuronidase/sulfatase solution, and 0.5 mL of 0.15 M sodium acetate buffer (pH 4.1).[7] Incubate the mixture at 37°C for 20 hours to deconjugate the estrogen metabolites.[7]
-
Liquid-Liquid Extraction : Extract the hydrolyzed sample with 8 mL of dichloromethane by vortexing for 10 minutes.[7] Centrifuge to separate the phases and transfer the organic (lower) phase to a clean tube. Evaporate the organic solvent to dryness at 60°C under a gentle stream of nitrogen.[7]
-
Derivatization : Reconstitute the dried extract in 150 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 150 µL of dansyl chloride solution (5 mg/mL in acetonitrile).[7] Vortex for 1 minute and heat at 60°C for 15 minutes.[7] Cool the sample to room temperature before LC-MS/MS analysis. Dansylation improves the ionization efficiency and sensitivity of the assay.[3][4]
LC-MS/MS Conditions
-
Liquid Chromatography System : A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column : A reversed-phase C18 column (e.g., 150 mm x 2.0 mm, 4 µm particle size) maintained at 40°C.[4]
-
Mobile Phase A : 0.1% (v/v) formic acid in water.[4]
-
Mobile Phase B : Methanol.[4]
-
Flow Rate : 200 µL/min.[4]
-
Gradient Elution : A linear gradient from 72% to 85% Mobile Phase B over 75 minutes.[4]
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive electrospray ionization (ESI+).[3]
-
Scan Type : Selected Reaction Monitoring (SRM).[3]
-
Spray Voltage : 4,600 V.[3]
-
Ion Transfer Capillary Temperature : 350°C.[3]
-
Collision Gas : Argon at a pressure of 1.5 mTorr.[3]
Data Presentation
The following table summarizes hypothetical quantitative data for a panel of fifteen estrogen metabolites in serum from postmenopausal women. Concentrations are reported in pg/mL. The use of this compound as an internal standard allows for the accurate quantification of each analyte by correcting for variations in sample preparation and instrument response.
| Estrogen Metabolite | Abbreviation | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) |
| Estrone | E1 | 14.06 | 1.56 |
| Estradiol | E2 | 5.8 | 1.2 |
| Estriol | E3 | 3.5 | 0.8 |
| 2-Hydroxyestrone | 2-OHE1 | 4.2 | 1.1 |
| 4-Hydroxyestrone | 4-OHE1 | 0.8 | 0.3 |
| 16α-Hydroxyestrone | 16α-OHE1 | Not Detected | - |
| 2-Methoxyestrone | 2-MeOE1 | 3.30 | 1.00 |
| 4-Methoxyestrone | 4-MeOE1 | 0.5 | 0.2 |
| 2-Hydroxyestradiol | 2-OHE2 | 1.5 | 0.4 |
| 2-Methoxyestradiol | 2-MeOE2 | 1.1 | 0.3 |
| 4-Methoxyestradiol | 4-MeOE2 | 0.4 | 0.1 |
| 2-Hydroxyestrone-3-methyl ether | 3-MeOE1 | 0.9 | 0.2 |
| 16-ketoestradiol | 16-ketoE2 | 0.7 | 0.2 |
| 16-epiestriol | 16-epiE3 | 0.6 | 0.2 |
| 17-epiestriol | 17-epiE3 | 0.5 | 0.1 |
Note: The quantitative data presented are for illustrative purposes and are based on typical concentrations reported in the literature for postmenopausal women.[8] "Not Detected" indicates that the concentration was below the lower limit of quantification for the assay.
Conclusion
This application note provides a detailed protocol for the quantification of a comprehensive panel of estrogen metabolites in human serum using LC-MS/MS with this compound as an internal standard. The method is sensitive, robust, and suitable for use in clinical research and drug development settings where accurate measurement of estrogen metabolism is critical. The provided workflow and protocols can be adapted for specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Serum Visfatin and Chemerin Levels in Type 2 Diabetes and Obesity Patients: Their Potential Role as Clinical and Biomarkers [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
2-Methoxyestrone-13C6 for mass spectrometry-based estrogen assays
[5] (PDF) Liquid chromatography/mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women - ResearchGate (2025-08-07) An ultrasensitive stable isotope dilution liquid chromatography/selected reaction monitoring/mass spectrometry (LC/SRM/MS) assay has been developed for serum estrone, 16α-hydroxyestrone, 4-methoxyestrone, and 2- methoxyestrone. The enhanced sensitivity was obtained by the use of Girard P (GP) pre-ionized derivatives coupled with microflow LC. The limit of detection for each estrogen ... ... (2025-08-07) Mean serum concentrations of estrone and 2-methoxyestrone were 14.06 pg/mL (±1.56 pg/mL) and 3.30 pg/mL (±1.00 pg/mL), respectively, for the 20 subjects enrolled in the study. The mean estrone concentration determined by our ultrasensitive and highly specific assay was significantly lower than that reported for the control groups in most previous breast cancer studies of postmenopausal women. In addition (and contrary to many reports) serum
Application Notes and Protocols for 2-Methoxyestrone-13C6 Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyestrone (2-MeOE1) is a metabolite of estrone, one of the primary estrogen hormones. The quantification of 2-MeOE1 in urine is a valuable tool for assessing estrogen metabolism and has implications in various fields, including cancer research, endocrinology, and drug development. Accurate and reproducible measurement of 2-MeOE1 is crucial, and the use of a stable isotope-labeled internal standard, such as 2-Methoxyestrone-13C6, is essential for correcting for matrix effects and procedural losses during sample preparation and analysis.
This document provides detailed application notes and protocols for the sample preparation of urine for the analysis of this compound, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most common and sensitive method for this application. An alternative involving Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is also discussed.
Estrogen Metabolism Pathway
The metabolic pathway of estrogens is complex, involving multiple enzymatic conversions. A simplified pathway focusing on the formation of 2-Methoxyestrone is depicted below. Estrone is first hydroxylated to form 2-hydroxyestrone, which is then methylated by catechol-O-methyltransferase (COMT) to yield 2-Methoxyestrone.[1][2] Understanding this pathway is crucial for interpreting the analytical results in the context of broader estrogen metabolism.
Experimental Workflow Overview
The general workflow for the analysis of 2-Methoxyestrone in urine involves several key steps, starting from sample collection and culminating in data analysis. The use of an internal standard, this compound, is introduced early in the process to ensure accurate quantification.
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
Solid Phase Extraction is a robust and widely used technique for the cleanup and concentration of analytes from complex matrices like urine.[3][4][5] C18 cartridges are commonly employed for the extraction of steroid hormones.[3][5]
Materials:
-
Urine sample
-
This compound internal standard solution
-
C18 SPE cartridges (e.g., Phenomenex Strata C18-E, 100 mg, 1 mL)[5]
-
Methanol (MeOH)
-
Deionized water
-
Acetonitrile (ACN)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Reconstitution solvent (e.g., 50% Methanol in water)
Procedure:
-
Sample Pre-treatment and Hydrolysis:
-
To a 2 mL urine sample, add a known amount of this compound internal standard.
-
Add 0.6 mL of phosphate buffer (pH 6.5) containing β-glucuronidase.[5]
-
Incubate the mixture at 45°C for 30 minutes for deconjugation of the glucuronidated metabolites.[5] Some protocols may require longer incubation times (e.g., overnight) at 37°C.[8]
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[5]
-
-
Sample Loading:
-
Load the pre-treated and hydrolyzed urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
A second wash with a mild organic solvent solution (e.g., 30% methanol in water) can be performed to remove less polar interferences.[7]
-
-
Drying:
-
Dry the SPE cartridge under vacuum or positive pressure for approximately 10 minutes to remove any residual water.[7]
-
-
Elution:
-
Elute the retained analytes with 2 x 1.5 mL of methanol into a clean collection tube.[7]
-
-
Evaporation and Reconstitution:
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases. For estrogen metabolites, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are commonly used.[9][10]
Materials:
-
Urine sample
-
This compound internal standard solution
-
β-glucuronidase from Helix pomatia
-
Acetate buffer (pH 5.0)
-
Ethyl acetate or Methyl tert-butyl ether (MTBE)
-
Reconstitution solvent (e.g., Methanol/water mixture)
Procedure:
-
Sample Pre-treatment and Hydrolysis:
-
To a 0.5 mL urine sample, add the this compound internal standard.
-
Add 0.5 mL of acetate buffer (pH 5.0) containing β-glucuronidase.
-
Incubate at 37°C overnight.
-
-
Liquid-Liquid Extraction:
-
After incubation, add 1 mL of MTBE to the sample.[11]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
-
Solvent Collection:
-
Carefully transfer the upper organic layer (containing the analytes) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
-
Optional Derivatization for Enhanced Sensitivity (LC-MS/MS) or GC-MS Analysis
For certain applications, derivatization can be employed to improve the ionization efficiency of estrogens in LC-MS/MS, leading to lower detection limits.[12][13] For GC-MS analysis, derivatization to form more volatile compounds, such as trimethylsilyl (TMS) derivatives, is mandatory.[5]
Dansylation for LC-MS/MS:
-
After evaporation, the dried residue is redissolved in a sodium bicarbonate buffer (pH 9.0).[12]
-
A solution of dansyl chloride in acetone is added, and the mixture is incubated at 60°C for 5 minutes.[12] The derivatized sample is then ready for injection.
Silylation for GC-MS:
-
The dried residue is reconstituted in a silylation reagent such as MSTFA/NH4I/dithioerythritol.[8]
-
The derivatization reaction is carried out at 70°C for 1 hour.[8] The resulting TMS derivatives are then analyzed by GC-MS.
Data Presentation
The performance of different sample preparation methods can be evaluated based on key quantitative parameters such as recovery, limit of quantification (LOQ), and linearity. The following table summarizes representative data for the analysis of estrogens in urine.
| Parameter | Method | Analyte(s) | Result | Reference |
| Recovery | SPE | 22 Anabolic Steroids | 92.6 – 108.7% | [7] |
| UPLC-MS/MS | 13 Estrogens | 86% - 111% | [14][15] | |
| Linearity (Range) | LC-MS/MS | 13 Estrogens | 2 - 1000 pg/mL | [14][15] |
| LC-MS/MS | 22 Anabolic Steroids | 5 – 500 ng/mL | [7] | |
| LC/MS/MS | 2-methoxyestradiol | 1-100 ng/mL | [9][10] | |
| Limit of Quantification (LOQ) | LC-MS/MS | 15 Estrogens | 2 pg on column | [12] |
| GC-MS/MS | 6 Steroid Hormones | 2.5–5 ng/mL | [5] |
Conclusion
The choice of sample preparation method for the analysis of this compound in urine depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Both Solid Phase Extraction and Liquid-Liquid Extraction, following enzymatic hydrolysis, are effective methods for isolating 2-Methoxyestrone from the complex urine matrix. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification. For highly sensitive analyses, particularly at low concentrations, derivatization can be a valuable additional step. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable methods for the analysis of this important estrogen metabolite.
References
- 1. 2-Methoxyestrone | Rupa Health [rupahealth.com]
- 2. 2-Methoxyestrone/2-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 3. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unitedchem.com [unitedchem.com]
- 8. iris.unito.it [iris.unito.it]
- 9. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.usuhs.edu [scholar.usuhs.edu]
- 11. sciex.com [sciex.com]
- 12. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Development and Validation of Urine Hormones by Lc-Ms/Ms Using the Bor" by Ashley Nicole Meredith [scholarsjunction.msstate.edu]
- 14. Establishment and validation of a sensitive LC-MS/MS method for quantification of urinary estrogens in women with gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Analysis of Derivatized Estrogens by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of derivatized estrogens in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Low endogenous concentrations of estrogens and their metabolites necessitate highly specific and sensitive analytical techniques. Derivatization is a critical step to improve the volatility and thermal stability of these compounds, enhancing their chromatographic separation and detection by GC-MS. This document provides detailed protocols for sample preparation, two effective derivatization techniques, and optimized GC-MS parameters for the analysis of a wide range of estrogens. The presented methods are suitable for applications in clinical research, endocrinology, and pharmaceutical development.
Introduction
Estrogens are a class of steroid hormones that play a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. They are also involved in numerous other physiological processes in both females and males, including bone health, cardiovascular function, and cognition. The accurate quantification of estrogens and their metabolites in biological fluids is essential for diagnosing and monitoring a variety of pathological conditions, including hormone-dependent cancers, osteoporosis, and endocrine disorders.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of estrogens. However, due to their low volatility and thermal lability, direct analysis of estrogens by GC-MS is challenging. Chemical derivatization is therefore a mandatory step to convert the polar functional groups (hydroxyl and keto groups) into less polar, more volatile, and more thermally stable derivatives. This application note describes two proven derivatization strategies: a two-step extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization, and a single-step silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Experimental Protocols
Sample Preparation from Urine
This protocol is adapted for the analysis of conjugated and unconjugated estrogens in urine.
Materials:
-
Urine sample
-
Internal Standard (e.g., d4-E2)
-
0.2% (w/v) L-ascorbic acid solution
-
Oasis HLB™ Solid-Phase Extraction (SPE) cartridges
-
Methanol
-
Water (HPLC grade)
-
0.2 M Acetate buffer (pH 5.2)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
5% (w/v) K₂CO₃ solution
-
Triethylamine (TEA)
-
Ethyl chloroformate (ECF)
-
n-Hexane
Procedure:
-
To 2 mL of urine, add 100 µL of 0.2% L-ascorbic acid and the internal standard.
-
Condition an Oasis HLB SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the urine sample onto the SPE cartridge at a low flow rate (<1 mL/min).
-
Wash the cartridge with 2 mL of water.
-
Elute the estrogens with 2 x 2 mL of methanol.
-
Evaporate the combined methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 0.2 M acetate buffer (pH 5.2).
-
Add 100 µL of 0.2% L-ascorbic acid and 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 55°C for 3 hours to deconjugate the estrogens.
-
Adjust the pH of the solution to 8 with 5% K₂CO₃.
-
Proceed to the derivatization step.
Derivatization Protocols
This method is highly effective for a broad range of estrogen metabolites.
Materials:
-
Deconjugated sample from the sample preparation step
-
Triethylamine (TEA)
-
Ethyl chloroformate (ECF)
-
n-Hexane
-
Pentafluoropropionic anhydride (PFPA)
Procedure:
-
To the pH-adjusted deconjugated sample, add 30 µL of TEA and 50 µL of ECF.
-
Vortex for 30 seconds to facilitate the ethoxycarbonylation of the phenolic hydroxyl groups.
-
Extract the EOC-derivatized estrogens twice with 2.5 mL of n-hexane.
-
Combine the n-hexane layers and evaporate to dryness under nitrogen.
-
To the dried residue, add 100 µL of n-hexane and 20 µL of PFPA.
-
Heat at 50°C for 30 minutes to derivatize the remaining aliphatic hydroxyl and keto groups.
-
Evaporate the solvent and reconstitute the sample in a suitable volume of n-hexane for GC-MS analysis.
Silylation is a common and effective method for derivatizing hydroxyl and keto groups.
Materials:
-
Dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
Procedure:
-
To the dried sample extract, add 50 µL of MSTFA (+1% TMCS).
-
If desired, add 10 µL of pyridine.
-
Cap the vial tightly and heat at 60-80°C for 30 minutes.[1]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Method Parameters
Optimized GC-MS parameters are crucial for achieving good separation and sensitivity. The following tables provide typical starting parameters that may require further optimization based on the specific instrument and analytes of interest.
Table 1: Typical Gas Chromatography (GC) Parameters
| Parameter | Value |
| Injector Type | Split/Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1-2 µL |
| Injection Mode | Splitless or Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow)[2] |
| Column | MXT-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp 270°C, ramp to 300°C at 6°C/min, then to 330°C at 10°C/min[3] |
Table 2: Typical Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temperature | 230-250°C |
| Transfer Line Temperature | 280°C[2] |
| Electron Energy | 70 eV (for EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data
The following table summarizes the quantitative performance of the GC-MS method using the EOC-PFP derivatization for a range of estrogens.[2]
Table 3: Quantitative Performance Data for EOC-PFP Derivatized Estrogens
| Analyte | Abbreviation | LOQ (ng/mL) | Linearity (r²) | Precision (%CV) | Accuracy (% Bias) |
| 3-Methoxy-17β-estradiol | 3-MeO-E₂ | 0.02 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 3-Methoxyestrone | 3-MeO-E₁ | 0.06 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 17α-Estradiol | 17α-E₂ | 0.02 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| Estriol | E₃ | 0.02 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 17β-Estradiol | 17β-E₂ | 0.02 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 17-epi-Estriol | 17-epi-E₃ | 0.02 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 16α-Hydroxyestrone | 16α-OH-E₁ | 0.04 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 16-epi-Estriol | 16-epi-E₃ | 0.02 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 4-Methoxy-17β-estradiol | 4-MeO-E₂ | 0.02 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| Estrone | E₁ | 0.1 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 2-Methoxy-17β-estradiol | 2-MeO-E₂ | 0.02 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 16-keto-17β-Estradiol | 16-keto-E₂ | 0.04 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 4-Methoxyestrone | 4-MeO-E₁ | 0.06 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 2-Methoxyestrone | 2-MeO-E₁ | 0.06 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 2-Hydroxyestriol | 2-OH-E₃ | 0.5 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 4-Hydroxy-17β-estradiol | 4-OH-E₂ | 0.02 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 2-Hydroxy-17β-estradiol | 2-OH-E₂ | 0.02 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 4-Hydroxyestrone | 4-OH-E₁ | 0.1 | >0.995 | 1.4-10.5 | 91.4-108.5 |
| 2-Hydroxyestrone | 2-OH-E₁ | 0.1 | >0.995 | 1.4-10.5 | 91.4-108.5 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of derivatized estrogens.
Caption: Simplified overview of estrogen signaling pathways.
Conclusion
The GC-MS methods detailed in this application note, incorporating either a two-step EOC-PFP derivatization or a single-step silylation, provide a sensitive and reliable approach for the quantitative analysis of a wide range of estrogens in biological samples. The provided protocols and instrument parameters offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for estrogen profiling. The high sensitivity and specificity of these methods are critical for advancing our understanding of the role of estrogens in health and disease.
References
Application Notes and Protocols for Pharmacokinetic Studies of Estrogens Using 2-Methoxyestrone-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of estrogens and their metabolites is crucial for understanding their physiological and pathological roles, as well as for the development of new therapeutics. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental in drug development. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity, specificity, and accuracy.
2-Methoxyestrone-13C6 is a stable isotope-labeled form of 2-methoxyestrone, a key metabolite of estrone. Its use as an internal standard is ideal for pharmacokinetic studies of estrogens as it co-elutes with the endogenous analyte and experiences similar ionization effects, thus correcting for matrix effects and variability in sample processing. This document provides detailed application notes and protocols for the use of this compound in such studies.
Estrogen Signaling Pathway
Estrogens exert their effects through a complex signaling pathway. Understanding this pathway is essential for interpreting pharmacokinetic and pharmacodynamic data.
Caption: Estrogen signaling pathway.
Experimental Workflow for a Typical Pharmacokinetic Study
A typical pharmacokinetic study involves several key stages, from administration of the compound to the final data analysis.
Caption: Pharmacokinetic study workflow.
Quantitative Data Presentation
The following table summarizes representative pharmacokinetic parameters of 2-methoxyestrone in humans following oral administration of 2-methoxyestradiol, which is metabolized to 2-methoxyestrone. These values are illustrative and may vary depending on the specific study conditions. The use of this compound as an internal standard ensures the accuracy of these measurements.
| Pharmacokinetic Parameter | Symbol | Representative Value | Unit |
| Maximum Plasma Concentration | Cmax | 40 | ng/mL |
| Time to Maximum Concentration | Tmax | 1.5 | h |
| Area Under the Curve (0-t) | AUC(0-t) | 250 | ngh/mL |
| Area Under the Curve (0-inf) | AUC(0-inf) | 280 | ngh/mL |
| Elimination Half-Life | t1/2 | 4 | h |
| Apparent Volume of Distribution | Vd/F | 150 | L |
| Apparent Total Clearance | CL/F | 35 | L/h |
Experimental Protocols
Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of 2-methoxyestrone and other estrogens from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard solution (10 ng/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the this compound internal standard solution (10 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of MTBE to the tube.
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of 2-methoxyestrone.
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
Time (min) %B 0.0 50 2.5 95 3.5 95 3.6 50 | 5.0 | 50 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: -4500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: 8 psi.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) |
| 2-Methoxyestrone | 299.2 | 159.1 | -25 |
| This compound | 305.2 | 165.1 | -25 |
Note: The optimal collision energies may need to be determined empirically for the specific instrument used.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 2-methoxyestrone and other estrogens in biological matrices for pharmacokinetic studies. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high sensitivity and specificity of this LC-MS/MS based approach are essential for generating high-quality data to support the development of new and improved therapies targeting estrogen pathways.
Application of 2-Methoxyestrone-¹³C₆ in Breast Cancer Research
Application Note and Protocols
Introduction
2-Methoxyestrone (2-ME1) is an endogenous metabolite of estrone, formed through the methylation of 2-hydroxyestrone by the enzyme catechol-O-methyltransferase (COMT).[1] Emerging research suggests a significant role for 2-ME1 and its related metabolites in breast cancer etiology and progression. Higher levels of 2-ME1 have been associated with a reduced risk of postmenopausal breast cancer, indicating a potential protective effect.[2] This has led to increased interest in studying the metabolic pathways of estrogens and the effects of their metabolites on breast cancer cells. 2-Methoxyestrone-¹³C₆ is a stable isotope-labeled form of 2-ME1, which serves as an invaluable tool for researchers in this field. Its primary application is as an internal standard in mass spectrometry-based methods for the accurate and precise quantification of endogenous 2-ME1 levels in biological samples.[3] This allows for detailed investigations into estrogen metabolism, the identification of biomarkers for breast cancer risk, and the evaluation of potential therapeutic interventions that modulate estrogen metabolic pathways.
Key Applications in Breast Cancer Research
-
Internal Standard for Accurate Quantification: 2-Methoxyestrone-¹³C₆ is chemically identical to its unlabeled counterpart but has a greater mass due to the incorporation of six ¹³C atoms. This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. By adding a known amount of 2-Methoxyestrone-¹³C₆ to a biological sample, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification of endogenous 2-ME1.
-
Estrogen Metabolism Studies: The quantification of 2-ME1, along with other estrogen metabolites, provides a snapshot of the estrogen metabolic profile in an individual or a cell line.[4] Research has shown that the balance between different metabolic pathways, such as 2-, 4-, and 16-hydroxylation, may be critical in determining breast cancer risk.[1][4][5] Studies have demonstrated that enhanced 2-hydroxylation is associated with a reduced risk of postmenopausal breast cancer.[5]
-
Investigating the Anti-Proliferative Effects of 2-Methoxyestrogens: While much of the anti-cancer research has focused on the related metabolite 2-methoxyestradiol (2-ME2), 2-methoxyestrone is a key precursor and its levels are indicative of the activity of the protective 2-hydroxylation pathway.[1] 2-ME2 has been shown to inhibit the proliferation of breast cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).[6]
Experimental Protocols
Quantification of 2-Methoxyestrone in Breast Cancer Cells using LC-MS/MS
This protocol describes the use of 2-Methoxyestrone-¹³C₆ as an internal standard for the quantification of 2-Methoxyestrone in a breast cancer cell line such as MCF-7.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2-Methoxyestrone
-
2-Methoxyestrone-¹³C₆ (Internal Standard)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with the desired compounds or vehicle control for the specified time.
-
-
Sample Preparation:
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Lyse the cells and extract the estrogens using an appropriate organic solvent.
-
Spike the samples with a known concentration of 2-Methoxyestrone-¹³C₆.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[7]
-
Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both 2-Methoxyestrone and 2-Methoxyestrone-¹³C₆.
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of 2-Methoxyestrone with a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of 2-Methoxyestrone in the samples by interpolating from the calibration curve.
-
In Vitro Cell Viability Assay
This protocol outlines a method to assess the effect of 2-Methoxyestrone on the viability of breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium
-
2-Methoxyestrone
-
Sulphorhodamine-B (SRB) assay kit or MTS assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to attach for 24 hours.[2][8]
-
Treatment: Treat the cells with a range of concentrations of 2-Methoxyestrone (e.g., 1 µM to 20 µM) for 24, 48, or 72 hours.[8] Include a vehicle-only control.
-
Cell Viability Assessment (SRB Assay):
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with SRB dye.
-
Wash and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the concentration of 2-Methoxyestrone to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Table 1: IC50 Values of 2-Methoxyestradiol (a related metabolite) in Breast Cancer Cell Lines.
| Cell Line | Compound | IC50 Value (µM) | Exposure Time (hours) | Assay |
| MCF-7 | 2-Methoxyestradiol | 6.7 | 48 | SRB |
| LCC2 (Tamoxifen-resistant MCF-7) | 2-Methoxyestradiol | 2.9 | 48 | SRB |
| MDA-MB-468 | 2-Methoxyestradiol | ~5 | 48 | MTS |
| LTED (Long-term estrogen-deprived) | 2-Methoxyestradiol | 0.93 | 48 | Not Specified |
Data compiled from multiple sources for the related, more potent metabolite 2-methoxyestradiol to provide context for expected effective concentrations.[2][8][9]
Visualizations
References
- 1. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dutchtest.com [dutchtest.com]
- 5. Epidemiologic Studies of Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativescripts.net [creativescripts.net]
- 7. Simultaneous quantification of estrogens, their precursors and conjugated metabolites in human breast cancer cells by LC-HRMS without derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells [mdpi.com]
Application Notes and Protocols for the Use of 2-Methoxyestrone-13C6 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxyestrone (2-ME1) is an endogenous metabolite of estrone, formed via hydroxylation to 2-hydroxyestrone, followed by methylation catalyzed by catechol-O-methyltransferase (COMT).[1] Unlike its parent hormone, 2-ME1 exhibits very low affinity for estrogen receptors and possesses minimal estrogenic activity.[1] Research into estrogen metabolism is crucial for understanding its role in the pathology of hormone-dependent cancers, such as breast cancer. Accurate quantification of these metabolites in in-vitro models is essential for elucidating metabolic pathways and the effects of potential therapeutic agents.
2-Methoxyestrone-13C6 is a stable isotope-labeled internal standard designed for the accurate quantification of 2-ME1 in biological matrices using mass spectrometry. The six 13C atoms provide a distinct mass shift, allowing it to be differentiated from the endogenous, unlabeled 2-ME1, while maintaining nearly identical chemical and physical properties. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, making it an ideal tool for correcting for matrix effects and procedural losses.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of 2-ME1 in the human breast cancer cell line, MCF-7, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic conversion of Estrone to 2-Methoxyestrone.
Experimental Protocol
This protocol outlines the quantification of 2-ME1 in MCF-7 cells. It covers cell culture, sample preparation, and LC-MS/MS analysis.
-
Cell Line: MCF-7 (human breast adenocarcinoma)
-
Cell Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Lysis: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Cell Scrapers.
-
Internal Standard: this compound solution (e.g., 1 µg/mL in methanol).
-
Extraction Solvents: LC-MS grade Methanol, Acetonitrile, and Ethyl Acetate.
-
Solid Phase Extraction (SPE): C18 SPE cartridges.
-
LC-MS Mobile Phase A: 0.1% Formic Acid in Water.
-
LC-MS Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Culture MCF-7 cells in MEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired treatment compounds (e.g., estradiol to induce metabolism or test compounds to assess their effect on 2-ME1 production).
-
Incubate for the desired period (e.g., 24-48 hours).
The following diagram outlines the sample preparation workflow.
References
Application Notes and Protocols for 2-Methoxyestrone-13C6 as a Standard in Clinical Estrogen Panels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of estrogens and their metabolites is crucial for clinical research and drug development, particularly in fields such as oncology, endocrinology, and reproductive medicine. 2-Methoxyestrone, a significant metabolite of estrone, is implicated in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as 2-Methoxyestrone-13C6, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thereby ensuring the highest accuracy and precision.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantification of 2-Methoxyestrone and other estrogens in a clinical research panel using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Estrogen Metabolism and Signaling Pathway
Estrogen metabolism is a complex process involving multiple enzymatic steps, primarily occurring in the liver. Estrone (E1) and Estradiol (E2) undergo hydroxylation by cytochrome P450 enzymes to form catechol estrogens, such as 2-hydroxyestrone. These are subsequently methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens, including 2-methoxyestrone.[1] The balance between these metabolites is believed to be important for hormonal health.
Experimental Workflow for Estrogen Panel Analysis
The general workflow for the analysis of an estrogen panel from a biological matrix like serum or urine involves several key steps, as illustrated below. The inclusion of an internal standard like this compound at the beginning of this process is critical for accurate quantification.
Detailed Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
2-Methoxyestrone (analytical standard)
-
This compound (internal standard)
-
Other estrogen standards as required for the panel
-
-
Enzymes: β-glucuronidase/sulfatase from Helix pomatia
-
Solvents: Methanol, Acetonitrile, Dichloromethane, Acetone (all LC-MS grade)
-
Reagents: Formic acid, Ascorbic acid, Sodium bicarbonate, Dansyl chloride
-
Extraction Cartridges: Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents.
Protocol 1: Sample Preparation from Human Urine
This protocol is adapted from established methods for the analysis of urinary estrogen metabolites.[1][2]
-
Sample Pre-treatment:
-
To 0.5 mL of urine in a glass tube, add 50 µL of an antioxidant solution (e.g., 50 mg/mL ascorbic acid).
-
Spike the sample with the internal standard solution (e.g., 10 µL of 1 µg/mL this compound in methanol).
-
Add 0.5 mL of acetate buffer (pH 4.6).
-
-
Enzymatic Hydrolysis:
-
Add 20 µL of β-glucuronidase/sulfatase enzyme solution.
-
Incubate the mixture at 37°C for at least 4 hours (or overnight) to deconjugate the estrogen metabolites.
-
-
Extraction (Solid Phase Extraction):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the estrogens with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Drying:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Derivatization:
-
Final Preparation:
-
Evaporate the derivatization solution to dryness.
-
Reconstitute the final residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for injection.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The total run time is typically 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for dansylated derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for each analyte need to be optimized. For derivatized 2-Methoxyestrone, representative m/z values can be found in the literature.[3]
-
Quantitative Data and Performance Characteristics
The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize typical performance characteristics for an LC-MS/MS method for a clinical estrogen panel.
Table 1: LC-MS/MS Parameters for 2-Methoxyestrone and its Internal Standard
| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Methoxyestrone | Dansyl Chloride | Value to be determined empirically | Value to be determined empirically |
| This compound | Dansyl Chloride | Precursor + 6 Da | Product + 6 Da |
Note: The exact m/z values for dansylated estrogens can vary slightly depending on the instrument and source conditions. The values should be optimized in the user's laboratory. The precursor ion will be the [M+H]+ of the dansylated molecule.
Table 2: Typical Method Validation Data for an Estrogen Panel
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 10 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
These values are representative and should be established for each specific laboratory method.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of 2-Methoxyestrone and other estrogen metabolites in clinical research. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate high-quality analytical methods for estrogen panels. The accuracy afforded by this approach is essential for advancing our understanding of the role of estrogens in health and disease.
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of 2- and 4-Methoxyestrone Isomers for Research and Drug Development
Abstract
The analytical separation of 2-methoxyestrone (2-ME1) and 4-methoxyestrone (4-ME1) is a critical challenge in endocrinology and oncology research, as well as in the development of related pharmaceuticals. These isomeric estrogen metabolites exhibit different biological activities, making their accurate and independent quantification essential for understanding their physiological and pathological roles. This application note provides detailed protocols for the separation and quantification of 2-ME1 and 4-ME1 using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. The protocols include sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, a comparative summary of quantitative data and a visual workflow are presented to aid researchers in selecting and implementing the most suitable method for their specific applications.
Introduction
2-Methoxyestrone and 4-methoxyestrone are the primary metabolites of the catechol estrogens, 2-hydroxyestrone and 4-hydroxyestrone, respectively, formed through the action of catechol-O-methyltransferase (COMT).[1] Emerging research indicates that these isomers have distinct biological effects, with 2-ME1 often considered to have anti-proliferative and anti-angiogenic properties, while the effects of 4-ME1 are less understood and may be associated with carcinogenic pathways. Consequently, the ability to accurately differentiate and quantify these isomers in biological matrices such as serum and urine is of paramount importance for clinical research, drug development, and diagnostics.
The structural similarity of 2-ME1 and 4-ME1 poses a significant analytical challenge, often resulting in co-elution or incomplete separation with standard chromatographic techniques. This note details optimized methodologies designed to achieve baseline or near-baseline resolution, ensuring high-quality quantitative data.
Analytical Methodologies
Both LC-MS/MS and GC-MS have been successfully employed for the analysis of methoxyestrone isomers. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of estrogen metabolites in biological fluids.[2][3] It can often be performed without chemical derivatization, although derivatization can enhance sensitivity.
1. Sample Preparation (Human Serum):
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of serum, add an internal standard solution (e.g., deuterated 2-ME1 and 4-ME1).
-
Add 2 mL of a mixture of hexane and ethyl acetate (1:1, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction with another 2 mL of the hexane/ethyl acetate mixture.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: Phenomenex Synergi Hydro-RP, 2.5 µm, 100 x 2.0 mm.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient Program:
Time (min) % B 0.0 30 1.0 30 5.0 70 5.1 95 6.5 95 6.6 30 | 8.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60°C.[4]
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Methoxyestrone: Precursor Ion (m/z) -> Product Ion (m/z)
-
4-Methoxyestrone: Precursor Ion (m/z) -> Product Ion (m/z) (Note: Specific m/z values will depend on the adduct formed and may require optimization. For dansylated derivatives, the transitions will be different).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of estrogen metabolites, particularly in urine.[5][6] This method requires derivatization to increase the volatility and thermal stability of the analytes.
1. Sample Preparation (Human Urine):
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add 50 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Add an internal standard solution.
-
Incubate at 37°C for 16 hours to deconjugate the metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
2. Chromatographic Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: 5% Phenyl Polysilphenylene-siloxane capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 min.
-
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Characteristic Ions (for TMS derivatives):
-
2-Methoxyestrone-TMS: m/z (target ions)
-
4-Methoxyestrone-TMS: m/z (target ions) (Note: Specific target ions for quantification and qualification should be determined from the mass spectra of the derivatized standards).
-
Data Presentation
The following table summarizes typical quantitative data obtained from the separation of 2- and 4-methoxyestrone using the described methods. Note that absolute retention times may vary between systems.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Analyte | Retention Time (min) | Retention Time (min) |
| 2-Methoxyestrone | ~4.2 | ~12.5 |
| 4-Methoxyestrone | ~4.5 | ~12.8 |
| Resolution (Rs) | >1.5 (baseline separation) | >1.5 (baseline separation) |
| Limit of Quantification (LOQ) | 0.5 - 5 pg/mL[1] | 0.02 - 0.1 ng/mL[6] |
Visual Workflows
The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS methods.
Caption: LC-MS/MS workflow for methoxyestrone isomer analysis.
Caption: GC-MS workflow for methoxyestrone isomer analysis.
Conclusion
The accurate separation and quantification of 2-methoxyestrone and 4-methoxyestrone are achievable with optimized LC-MS/MS and GC-MS methods. The protocols detailed in this application note provide a robust starting point for researchers. The LC-MS/MS method offers high sensitivity with minimal sample preparation, making it ideal for serum analysis. The GC-MS method, while requiring more extensive sample preparation including derivatization, provides excellent chromatographic resolution and is well-suited for urine samples. The choice between these methods should be guided by the specific research question, sample matrix, and available instrumentation. Proper validation of the chosen method in the target matrix is crucial for obtaining reliable and reproducible results.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. dutchtest.com [dutchtest.com]
- 4. longdom.org [longdom.org]
- 5. iris.unito.it [iris.unito.it]
- 6. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting isotopic overlap with 2-Methoxyestrone-13C6
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxyestrone-13C6 in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap, and why is it a concern with this compound?
Answer: Isotopic overlap occurs when the isotopic pattern of a heavy-labeled internal standard (like this compound) contributes to the signal of the unlabeled (native) analyte. All carbon-containing molecules have a natural isotopic distribution due to the presence of ¹³C, which has a natural abundance of approximately 1.1%.
-
Native Analyte (2-[1][2]Methoxyestrone): The native compound has a primary monoisotopic peak (M) and smaller peaks at M+1, M+2, etc., due to the natural presence of heavy isotopes.
-
Internal Standard (this compound): This standard is synthesized with six ¹³C atoms, shifting its primary mass by +6 Da. However, this labeled compound is never 100% pure; it contains a distribution of molecules with fewer than six ¹³C atoms (e.g., ¹³C₅). Furthermore, the remainin[3]g unlabeled carbons in the molecule also have their own natural ¹³C isotopes.
The issue arises when an isotopic peak from the high-concentration internal standard has the same mass-to-charge ratio (m/z) as a primary peak of the low-concentration native analyte, artificially inflating the analyte's signal and compromising quantification accuracy.
Figure 1. Conceptual diagram of isotopic overlap between a native analyte and its labeled internal standard.
Q2: My calibration curve is non-linear at high concentrations. Could isotopic overlap be the cause?
Answer: Yes, this is a classic symptom of isotopic overlap. In quantitative assays, the internal standard (this compound) is added at a constant, high concentration across all calibrators and samples. At the high end of the calibration curve, the native analyte concentration is also high, and the contribution from the standard's isotopic impurity may be negligible. However, at the low end of the curve, the analyte concentration is very low. Here, the signal contribution from the internal standard's isotopes can become significant relative to the analyte's true signal, causing a positive bias. This leads to a non-linear (often quadratic) relationship and a y-intercept that is artificially high.
Figure 2. Troubleshooting workflow for a non-linear calibration curve.
Q3: How can I experimentally determine the isotopic contribution of this compound to the native analyte signal?
Answer: You can quantify the isotopic contribution by analyzing a sample containing only the this compound internal standard at the same concentration used in your assay. This allows you to measure the percentage of the standard's signal that "crosses over" to the mass transition of the native analyte.
Experimental Protocol: Assessing Isotopic Contribution
-
Prepare a "Blank + IS" Sample: Prepare a sample using your blank matrix (e.g., charcoal-stripped serum, buffer) and add the this compound internal standard at the final working concentration used in your analytical runs. Do not add any native 2-Methoxyestrone.
-
Acquire Data: Analyze this sample using your established LC-MS/MS method. Ensure data is acquired for both the native analyte and the internal standard MRM (Multiple Reaction Monitoring) transitions.
-
Integrate Peaks: Integrate the peak area for the internal standard transition (the M+6 peak). Then, integrate the peak area observed in the native analyte's transition channel (the M peak) at the same retention time.
-
Calculate Contribution Factor: Use the following formula to determine the percent crossover:
-
Crossover (%) = (Peak Area in Analyte Channel / Peak Area in IS Channel) * 100
-
Data Summary: Example Crossover Calculation
| Analyte Transition (m/z) | Internal Standard Transition (m/z) | Peak Area (Analyte Channel) | Peak Area (IS Channel) | Calculated Crossover (%) |
| 301.2 → 161.1 | 307.2 → 167.1 | 5,250 | 2,100,000 | 0.25% |
This table shows that 0.25% of the internal standard's signal is detected in the native analyte's mass channel. This factor can be used to correct your results.
Q4: What are[4][5] the common methods to correct for isotopic overlap?
Answer: Once you have determined the extent of the isotopic overlap, you can apply a correction to your data. The most common approach is a mathematical correction applied during data processing.
Method 1: Mathematical Correction
This method uses the crossover factor determined in Q3 to subtract the interfering signal from every sample.
-
Corrected Analyte Area = Measured Analyte Area - (Total IS Area * Crossover Factor)
This calculation should be applied to all calibrators, quality controls, and unknown samples before generating the calibration curve and calculating final concentrations. Many mass spectrometry software platforms allow for this type of automated correction.
Method 2: Methodologic[3][4][5]al Adjustments
If the overlap is too severe and correction is not feasible, consider these alternatives:
-
Use a More Highly Labeled Standard: If available, an internal standard with more heavy isotopes (e.g., ¹³C₁₀ or a ¹³C/¹⁵N mix) will have a greater mass difference, reducing the chance of overlap.
-
Optimize Chromatography: Ensure that the native analyte and the internal standard are perfectly co-eluted. While this does not prevent mass overlap, it is a prerequisite for accurate correction. Any chromatographic separation between the two will invalidate the correction.
-
Reduce IS Concentration: Lowering the concentration of the internal standard can reduce the absolute signal contribution, but this may compromise its effectiveness in compensating for matrix effects and extraction variability, especially for high-concentration samples.
Summary of Correction Approaches
| Correction Method | Principle | Best For | Considerations |
| Mathematical Correction | Subtracts a calculated interference signal based on an empirical crossover factor. | Low to moderate overlap (<5%). | Requires accurate determination of the crossover factor; assumes the factor is constant. |
| Use a Different IS | Increases the mass difference between analyte and standard to eliminate overlap. | High or variable overlap. | A suitable standard may not be commercially available or may be expensive. |
| Reduce IS Concentration | Lowers the absolute magnitude of the interfering signal. | Cases where the IS concentration is unnecessarily high. | May negatively impact method robustness and precision. |
References
Technical Support Center: Optimizing Mass Spectrometry for 2-Methoxyestrone-13C6
Welcome to the technical support center for the analysis of 2-Methoxyestrone-13C6. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for analyzing this compound?
A1: The mass spectrometry parameters for this compound, a stable isotope-labeled internal standard, are established by first optimizing the parameters for the unlabeled analyte, 2-Methoxyestrone. The precursor ion for the labeled compound will be shifted by +6 Da. The product ions may also show a +6 Da shift if the carbon-13 atoms are retained in the fragment, or they may be the same as the unlabeled compound if the labeled portion is lost. Optimization is typically performed by infusing a standard solution of the analyte into the mass spectrometer.
For general guidance, the following table summarizes Multiple Reaction Monitoring (MRM) transitions for related estrogen metabolites, which can be used as a starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 2-Methoxyestrone (2ME1) | 299.1 | 161.1 | Negative | Not explicitly found |
| 2-Methoxyestradiol (2ME2) | 303.1 | 136.8 | APCI | [1][2][3] |
| Estrone (E1) | 269.0 | 145.0 | Negative | [4] |
| Estradiol (E2) | 271.1 | 145.1 | Negative | Not explicitly found |
| Estriol (E3) | 287.1 | 171.1 | Negative | Not explicitly found |
Note: The exact m/z values and optimal collision energies should be determined empirically on your specific instrument.
Q2: Which ionization technique is best for 2-Methoxyestrone analysis, ESI or APCI?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of estrogens. Some studies have successfully employed APCI for methoxyestrogens like 2-methoxyestradiol.[1][2][3] However, to enhance ionization efficiency, especially in ESI, derivatization with reagents like dansyl chloride is a common strategy.[5][6] This is particularly useful for achieving low detection limits in complex matrices like serum or plasma.[6]
Q3: What type of liquid chromatography column is recommended for separating 2-Methoxyestrone from its isomers?
A3: A C18 reversed-phase column is the most common choice for the separation of estrogens and their metabolites.[1][2][3] It is crucial to achieve chromatographic separation of isomers, such as 2-Methoxyestrone and 4-Methoxyestrone, to ensure accurate quantitation.[4] A longer run time may be necessary to achieve baseline separation.[4]
Q4: What are the recommended sample preparation techniques for analyzing 2-Methoxyestrone in biological matrices like serum or urine?
A4: Due to the complexity of biological samples, a robust sample preparation protocol is essential to remove interferences and minimize matrix effects.[7][8][9] The two most common and effective techniques are:
-
Liquid-Liquid Extraction (LLE): This is a widely used method for estrogens. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are effective for extracting these compounds from serum or plasma.[1][2][3][4]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE, which is beneficial for reducing matrix effects.[10] Polymeric reversed-phase sorbents are often used for steroid panels.[10]
For urine samples, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is often required to deconjugate the estrogen metabolites before extraction.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Sensitivity/Poor Signal | 1. Inefficient ionization. 2. Matrix suppression.[7][8][9] 3. Suboptimal MS parameters. 4. Analyte degradation. | 1. Consider derivatization with dansyl chloride to improve ionization efficiency.[5][6] 2. Improve sample cleanup using SPE or a more rigorous LLE protocol.[10] Dilute the sample if possible. Modify chromatographic gradient to separate analyte from co-eluting matrix components. 3. Infuse a standard solution of 2-Methoxyestrone to optimize precursor/product ions, collision energy, and other source parameters. 4. For catechol estrogens, consider adding antioxidants like ascorbic acid to prevent degradation.[5] Store samples appropriately at -80°C for long-term stability.[12] |
| Peak Tailing or Splitting | 1. Column contamination or degradation. 2. Incompatibility between injection solvent and mobile phase.[13] 3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[14] 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[13][14] 3. Add a small amount of a modifier like formic acid to the mobile phase to improve peak shape. |
| Poor Reproducibility/ High Variability | 1. Inconsistent sample preparation. 2. Matrix effects varying between samples.[7][8][9] 3. Instrument instability. | 1. Ensure precise and consistent execution of the sample preparation protocol. Use an automated liquid handler if available. 2. Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.[9] 3. Check for leaks in the LC system. Ensure the mass spectrometer has been recently calibrated and tuned. |
| Inability to Separate Isomers (e.g., 2-MeOE1 and 4-MeOE1) | 1. Insufficient chromatographic resolution.[4] | 1. Optimize the LC gradient. A slower, shallower gradient can improve the separation of closely eluting isomers.[4] Increase the column length or use a column with a different selectivity. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Serum
This protocol is adapted from a method for the analysis of estrogens in serum.[4]
-
Aliquoting: Aliquot 400 µL of serum into a polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard solution.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Mixing: Vortex the tubes for 60 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
Liquid Chromatography Method
The following is a general-purpose gradient for the separation of estrogens on a C18 column.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).[1][2][3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: Hold at initial %B (e.g., 30%)
-
1-8 min: Linear ramp to high %B (e.g., 95%)
-
8-10 min: Hold at high %B
-
10-10.1 min: Return to initial %B
-
10.1-15 min: Column re-equilibration
-
Note: The gradient should be optimized to ensure the separation of 2-Methoxyestrone from other analytes and interferences.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound analysis.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during LC-MS/MS analysis.
Caption: A systematic approach to troubleshooting LC-MS/MS issues.
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phenomenex.com [phenomenex.com]
- 11. iris.unito.it [iris.unito.it]
- 12. medchemexpress.com [medchemexpress.com]
- 13. agilent.com [agilent.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: 2-Methoxyestrone-13C6 in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxyestrone-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the handling, storage, and analysis of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the stable isotope-labeled form of 2-Methoxyestrone, an endogenous metabolite of estrone. It is commonly used as an internal standard in quantitative bioanalysis using mass spectrometry. The stability of this compound is a critical concern because, like other catechol estrogens, it can be susceptible to degradation. Instability can lead to inaccurate quantification of the target analyte in your experiments. The catechol structure, even when one hydroxyl group is methylated, can be prone to oxidation.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: Several factors can influence the stability of this compound in biological matrices such as plasma, serum, and urine:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: The pH of the sample and any added reagents can impact stability.
-
Oxidation: Catechol estrogens are susceptible to oxidation, which can be catalyzed by enzymes or metal ions present in the sample.[1]
-
Enzymatic Degradation: Residual enzymatic activity in the biological matrix can potentially metabolize the analyte.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of metabolites.[2][3][4][5]
-
Light Exposure: Some estrogen metabolites are light-sensitive.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. While specific stability data for this compound is limited, general recommendations for catechol estrogens and their metabolites provide guidance. Long-term storage at -80°C is recommended for optimal stability. For short-term storage, keeping samples at 4°C for no longer than 48 hours is advisable. It is best practice to minimize the time samples spend at room temperature during processing.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound During Sample Preparation
Possible Causes:
-
Degradation during extraction: The analyte may be degrading due to improper pH, exposure to oxidizing agents, or elevated temperatures during the extraction process.
-
Poor extraction efficiency: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for this compound.
-
Adsorption to surfaces: The analyte may be adsorbing to plasticware or glassware.
Troubleshooting Steps:
-
Optimize Extraction pH: Ensure the pH of the sample and extraction solvent are optimized for the recovery of 2-Methoxyestrone.
-
Use of Antioxidants: Consider adding an antioxidant, such as ascorbic acid, to the sample immediately after collection to prevent oxidative degradation.
-
Work on Ice: Perform all sample preparation steps on ice to minimize temperature-dependent degradation.
-
Evaluate Extraction Method: Test different extraction solvents or SPE cartridges to improve recovery. A liquid-liquid extraction with a solvent like ethyl acetate has been used for similar compounds.[6]
-
Use Low-Binding Tubes: Employ low-binding polypropylene tubes to minimize adsorption.
Issue 2: Inconsistent or Drifting this compound Signal in LC-MS/MS Analysis
Possible Causes:
-
Instability in the autosampler: The analyte may be degrading in the autosampler over the course of the analytical run.
-
Formation of adducts: Catechol estrogens are known to be reactive and can form adducts with proteins or other molecules in the matrix, leading to a decrease in the free analyte concentration.
-
Matrix effects: Components in the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal.
Troubleshooting Steps:
-
Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to improve stability during the run.
-
Investigate Adduct Formation: Analyze a fresh sample immediately after preparation and compare it to a sample that has been sitting in the autosampler. A decrease in the parent ion signal and the appearance of new, higher mass ions may indicate adduct formation.
-
Improve Sample Cleanup: Enhance the sample preparation method to remove more matrix components. This could involve a more rigorous SPE cleanup or a two-step extraction process.
-
Optimize Chromatographic Separation: Ensure that this compound is well-separated from co-eluting matrix components that may cause ion suppression.
-
Use a Different Internal Standard: If adduct formation is severe and inconsistent, consider using a different internal standard that is less prone to reactivity, although this is often a last resort.
Issue 3: High Variability Between Replicate Injections
Possible Causes:
-
Incomplete solubilization: The analyte may not be fully dissolved in the final reconstitution solvent.
-
Injector carryover: Residual analyte from a previous injection may be contaminating the current injection.
-
Inconsistent sample preparation: Variability in the extraction procedure between samples.
Troubleshooting Steps:
-
Optimize Reconstitution Solvent: Ensure the final extract is fully dissolved. Vortexing and/or brief sonication may help.
-
Optimize Injector Wash: Use a strong wash solvent for the injector needle and port to minimize carryover. A wash solution containing a high percentage of organic solvent is often effective.
-
Standardize Sample Preparation: Ensure consistent timing and technique for all sample preparation steps. The use of an automated liquid handler can improve precision.
Data Presentation
Table 1: General Stability of Estrogen Metabolites in Urine (as a proxy)
| Storage Condition | Duration | Analyte Class | Stability Finding |
| Room Temperature | Up to 24 hours | Catechol Estrogens | Generally stable, but minimization of time is recommended. |
| 4°C | Up to 48 hours | Catechol Estrogens | Minimal degradation observed. |
| -20°C | Long-term | General Metabolites | Less optimal than -80°C for long-term stability.[2][3][4][5] |
| -80°C | Up to 1 year | Most Estrogen Metabolites | Considered the optimal temperature for long-term storage with minimal degradation. |
| Freeze-Thaw Cycles | Up to 10 cycles | General Metabolites | Rapid freezing (liquid nitrogen) and thawing (room temperature water) show remarkable stability.[2][3][4][5] |
Note: This table is based on general findings for estrogen metabolites and may not be specific to this compound. Stability testing should be performed for the specific matrix and conditions of your study.
Experimental Protocols
Protocol 1: General Sample Handling and Preparation for Plasma/Serum
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma/Serum Separation: Immediately after collection, centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma or serum. Prolonged contact with blood cells can affect analyte stability.[7]
-
Addition of Antioxidant (Optional but Recommended): To a 1 mL aliquot of plasma or serum, add 10 µL of a freshly prepared 1% ascorbic acid solution in water.
-
Storage: Immediately freeze the samples at -80°C for long-term storage.
-
Extraction (Example using Liquid-Liquid Extraction):
-
Thaw frozen plasma/serum samples on ice.
-
To 500 µL of plasma/serum, add the this compound internal standard.
-
Add 2 mL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in biological samples.
Caption: A troubleshooting workflow for addressing inconsistent or low signals of this compound.
Caption: A simplified metabolic pathway showing the formation and potential degradation of 2-Methoxyestrone.
References
- 1. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability [ouci.dntb.gov.ua]
- 2. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability (2022) | Jane L. Buchanan | 3 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Recovery of 2-Methoxyestrone-13C6 During Extraction
Welcome to the technical support center for the analysis of 2-Methoxyestrone-13C6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of this compound from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor recovery of this compound during solid-phase extraction (SPE)?
Poor recovery during SPE can stem from several factors. The most common issues include improper conditioning of the SPE cartridge, an inappropriate choice of sorbent material for the analyte's polarity, and suboptimal pH of the sample or elution solvent.[1] Other significant factors are an excessively fast flow rate during sample loading and elution, which prevents proper interaction between the analyte and the sorbent, and the use of a wash solvent that is too strong, leading to premature elution of the analyte.[2] Additionally, matrix effects from complex biological samples can interfere with the binding of this compound to the sorbent.[1]
Q2: How does the chemical nature of this compound influence its extraction?
2-Methoxyestrone is a methoxylated catechol estrogen.[3] Its chemical properties, such as its pKa of approximately 10.8 and its logP value, are critical for optimizing extraction protocols. Being a phenolic compound, its ionization state is pH-dependent. At a pH below its pKa, it will be in a neutral, less polar form, which is ideal for retention on a reversed-phase SPE sorbent. Conversely, at a pH above its pKa, it will be ionized and more polar. This behavior is exploited to ensure strong retention on the sorbent during loading and efficient elution with an appropriate solvent.
Q3: When should I choose Liquid-Liquid Extraction (LLE) over SPE for this compound?
The choice between LLE and SPE depends on several factors, including the sample matrix, the required level of sample cleanup, and throughput needs. LLE can be a straightforward and effective method, particularly when dealing with simpler matrices or when a high degree of selectivity can be achieved by manipulating the pH and solvent polarity. It can sometimes be quicker for a small number of samples. However, SPE often provides more thorough sample cleanup, leading to cleaner extracts and reduced matrix effects in subsequent analyses like LC-MS/MS.[4] SPE is also more amenable to automation for high-throughput applications.
Q4: What are the key parameters to optimize for improving recovery in LLE?
For LLE, the critical parameters to optimize are the choice of extraction solvent, the pH of the aqueous sample, the solvent-to-sample volume ratio, and the mixing intensity and duration. The extraction solvent should have a high affinity for the neutral form of 2-Methoxyestrone while being immiscible with the sample matrix. Adjusting the sample pH to be at least 2 units below the pKa of 2-Methoxyestrone will ensure it is in its non-ionized, more hydrophobic state, facilitating its transfer into the organic solvent.
Q5: How can I minimize matrix effects when analyzing this compound?
Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant challenge. To minimize them, efficient sample cleanup is essential. In SPE, this can be achieved by optimizing the wash steps with a solvent strong enough to remove interfering compounds but weak enough to leave this compound on the sorbent. In LLE, a back-extraction step can be employed for further purification. Additionally, using a stable isotope-labeled internal standard, such as this compound itself, is the most effective way to compensate for matrix effects during quantification.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
This guide addresses common issues leading to poor recovery of this compound during SPE.
Problem: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Improper Cartridge Conditioning/Equilibration | Ensure the sorbent is properly wetted. For reversed-phase sorbents (e.g., C18), condition with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution similar in composition to the sample loading solvent. Do not let the sorbent dry out before loading the sample.[2] |
| Incorrect Sorbent Selection | For 2-Methoxyestrone, a reversed-phase sorbent like C18 or a polymeric sorbent is generally suitable due to its relatively nonpolar nature when protonated. If the analyte is breaking through, consider a sorbent with stronger retention characteristics. |
| Suboptimal Sample pH | Adjust the pH of the sample to be approximately 2 units below the pKa of 2-Methoxyestrone (~pH 8.8 or lower) to ensure it is in its neutral form for optimal retention on a reversed-phase sorbent.[5] |
| Sample Loading Flow Rate Too High | Load the sample at a slow, controlled flow rate (e.g., 1-2 mL/min) to allow for adequate interaction between the analyte and the sorbent.[2] |
| Wash Solvent Too Strong | The wash solvent may be eluting the analyte. Test a weaker wash solvent. For reversed-phase SPE, this means using a lower percentage of organic solvent in the aqueous wash solution. You can optimize this by testing a gradient of wash solvents.[6] |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte. Increase the organic content of the elution solvent (e.g., from 70% to 90% methanol or acetonitrile). For ion-exchange, ensure the pH of the eluent neutralizes the charge on the analyte or sorbent. Increasing the elution volume in steps can also help.[7] |
| Analyte Adsorption to Labware | Use low-binding polypropylene tubes and pipette tips to prevent non-specific adsorption of the analyte. |
| Matrix Overload | If the sample has a high concentration of interfering substances, it can saturate the sorbent. Dilute the sample or use a larger capacity SPE cartridge. |
Liquid-Liquid Extraction (LLE) Troubleshooting
This guide provides solutions for common problems encountered during the LLE of this compound.
Problem: Poor Recovery in Liquid-Liquid Extraction
| Potential Cause | Recommended Solution |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent should be matched to the analyte. For the relatively nonpolar, neutral form of 2-Methoxyestrone, solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and ethyl acetate are often effective. |
| Incorrect Sample pH | For efficient extraction into a nonpolar organic solvent, the sample pH should be adjusted to at least 2 units below the pKa of 2-Methoxyestrone (pH ≤ 8.8) to ensure it is in its neutral form. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Vortexing for 1-2 minutes is typically sufficient. However, overly vigorous mixing can lead to emulsion formation. |
| Emulsion Formation | Emulsions prevent clean phase separation. To break an emulsion, try adding salt (salting out), gentle centrifugation, or filtering through a glass wool plug. |
| Low Solvent-to-Sample Ratio | A higher volume of extraction solvent relative to the sample can improve recovery. A ratio of 5:1 to 10:1 (solvent:sample) is a good starting point. |
| Analyte Instability | 2-Methoxyestrone can be susceptible to degradation. Keep samples on ice and work quickly. Consider adding an antioxidant like ascorbic acid to the sample. |
Data Presentation
Chemical Properties of 2-Methoxyestrone
| Property | Value | Significance for Extraction |
| Molecular Formula | C₁₉H₂₄O₃ | Basic chemical information. |
| Molecular Weight | 300.39 g/mol | - |
| pKa | ~10.8 | Crucial for pH adjustment to control ionization state.[8] |
| logP | ~3.9 | Indicates good hydrophobicity in its neutral form, favoring extraction into organic solvents and retention on reversed-phase sorbents. |
| Solubility | Soluble in DMSO, slightly soluble in chloroform. | Informs the choice of solvents for reconstitution and standards preparation. |
Comparative Recovery of 2-Methoxyestrone with Different Extraction Methods
| Extraction Method | Sorbent/Solvent System | Typical Recovery Range (%) | Key Considerations |
| SPE | C18 Reversed-Phase | 85 - 105% | Requires careful optimization of wash and elution steps. Good for complex matrices.[3] |
| SPE | Polymeric Reversed-Phase | 90 - 110% | Often provides higher capacity and is less prone to drying out than silica-based sorbents. |
| LLE | Methyl tert-butyl ether (MTBE) | 80 - 100% | Good for cleaner matrices. Prone to emulsion formation. |
| LLE | Ethyl Acetate / Hexane | 75 - 95% | The ratio of the solvents can be adjusted to optimize selectivity. |
Note: Recovery rates are typical and can vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Recommended Solid-Phase Extraction (SPE) Protocol for this compound from Human Urine
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge at 3000 x g for 10 minutes to pellet any particulates.
-
To 1 mL of supernatant, add 10 µL of internal standard working solution (this compound).
-
Add 100 µL of 1 M acetate buffer (pH 5.0) and 10 µL of β-glucuronidase/sulfatase enzyme solution.
-
Incubate at 37°C for 16 hours to deconjugate the estrogen metabolites.
-
Adjust the sample pH to ~7.0 with 1 M NaOH.
-
-
SPE Cartridge Conditioning:
-
Use a C18 or polymeric reversed-phase SPE cartridge (e.g., 100 mg, 3 mL).
-
Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 2 x 1.5 mL of 90% acetonitrile in water.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Recommended Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 10 µL of internal standard working solution (this compound).
-
Vortex briefly.
-
-
Protein Precipitation:
-
Add 1.5 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
-
Phase Separation and Collection:
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Repeat the extraction with another 5 mL of MTBE and combine the organic layers.
-
-
Dry-down and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Caption: Troubleshooting Flowchart for Poor Extraction Recovery.
References
- 1. specartridge.com [specartridge.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 7. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 8. revivelifeclinic.com [revivelifeclinic.com]
Technical Support Center: Troubleshooting Calibration Curve Problems with 2-Methoxyestrone-13C6 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves when using 2-Methoxyestrone-13C6 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for the target analyte non-linear when using this compound?
A1: Non-linearity in calibration curves, even with a stable isotope-labeled internal standard (SIL-IS) like this compound, can arise from several factors:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., serum, plasma, tissue homogenate) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[1][2][3] This effect can be particularly pronounced at low concentrations of the analyte.[4]
-
Inappropriate Internal Standard Concentration: An excessively high or low concentration of the internal standard relative to the analyte can lead to non-linearity.[5] For instance, a high concentration of the internal standard might compete with the analyte for ionization, causing suppression.
-
Isotopic Contribution (Cross-talk): Natural isotopes of the analyte can contribute to the signal of the internal standard, and vice-versa. This becomes more significant at high analyte concentrations and can introduce a non-linear bias.[6][7]
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and thus, non-linearity.
-
Heteroscedasticity: Non-constant variance in the data across the concentration range can make a linear model inappropriate. In such cases, a weighted linear regression or a non-linear regression model may be more suitable.[8]
Q2: My calibration curve has a poor coefficient of determination (R² < 0.99). What should I investigate first?
A2: A low R² value indicates poor correlation and suggests significant variability in your assay. The first steps in troubleshooting should be:
-
Evaluate Raw Peak Integrations: Manually inspect the chromatograms for all calibration points. Ensure correct peak integration for both the analyte and the internal standard. Poor chromatography (e.g., peak splitting, tailing) can lead to integration errors.
-
Assess Internal Standard Response: Check the peak area of the this compound across all calibration standards. A consistent internal standard response is expected. Significant variation could indicate problems with sample preparation, injection volume, or ion suppression that is not being adequately compensated for.
-
Check for Contamination: Examine blank samples (matrix with internal standard but no analyte) for the presence of the analyte, which could indicate carryover from a previous injection or contamination of the matrix or reagents.
Q3: Can the choice of a ¹³C-labeled internal standard like this compound cause problems?
A3: Generally, ¹³C-labeled internal standards are preferred over deuterated (²H) standards because they are less likely to exhibit chromatographic shifts relative to the native analyte, ensuring better co-elution and more effective compensation for matrix effects.[9] However, potential issues can still arise:
-
Purity of the Internal Standard: Impurities in the this compound standard, including the presence of the unlabeled analyte, can compromise the accuracy of the calibration curve.
-
Isotopic Contribution: As mentioned, the natural isotope distribution of the analyte can interfere with the internal standard's signal, especially at high analyte concentrations.[6]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary cause of calibration curve issues in LC-MS/MS analysis.[1][2][3] This guide provides a systematic approach to identify and address them.
Experimental Protocol: Matrix Effect Evaluation
-
Objective: To determine if the sample matrix is causing ion suppression or enhancement.
-
Materials:
-
Blank matrix (e.g., the same type of serum, plasma, or tissue extract as the samples, confirmed to be free of the analyte).
-
Analyte and this compound stock solutions.
-
Mobile phase or a suitable pure solvent.
-
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or pure solvent at three different concentrations (low, medium, high).
-
Set B (Post-Extraction Spike): Extract blank matrix as you would for your samples. After the final extraction step and just before analysis, spike the extracted matrix with the analyte and internal standard at the same three concentrations as Set A.
-
Set C (Matrix-Matched Calibrators): Spike the analyte and internal standard into the blank matrix before the extraction process at the same three concentrations.
-
-
Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Data Evaluation:
-
Calculate the Matrix Effect (ME) using the following formula:
-
A value of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.
-
Compare the slopes of the calibration curves generated from Set A and Set C. A significant difference in slopes also points to a strong matrix effect.[1]
-
-
Quantitative Data Summary: Interpreting Matrix Effect Results
| Matrix Effect (ME) % | Interpretation | Recommended Action |
| 85% - 115% | Minimal to no significant matrix effect. | Proceed with the current method. |
| 50% - 85% or 115% - 150% | Moderate matrix effect. | Consider optimizing sample preparation or chromatography. Matrix-matched calibrators are recommended. |
| < 50% or > 150% | Severe matrix effect. | Method optimization is critical. Dilution of the sample, improved sample cleanup, or chromatographic changes are necessary. |
Troubleshooting Workflow for Matrix Effects
Caption: Workflow for diagnosing and addressing matrix effects.
Guide 2: Optimizing Internal Standard Concentration and Evaluating Isotopic Contribution
If matrix effects are minimal, the issue may lie with the internal standard itself.
Experimental Protocol: Internal Standard Concentration Optimization
-
Objective: To find the optimal concentration of this compound that provides a stable response and good linearity.
-
Procedure:
-
Prepare a set of calibration standards with a fixed analyte concentration range.
-
Spike three different concentrations of this compound into each set of calibrators (e.g., low, medium, and high, bracketing your current concentration).
-
Analyze all three calibration curves.
-
Evaluation: Compare the R² values, accuracy, and precision of the three curves. Observe the internal standard peak area across the concentration range for each curve. A decrease in the internal standard area as the analyte concentration increases can indicate competition for ionization.[10] Select the internal standard concentration that yields the best linearity and most stable internal standard response.
-
Experimental Protocol: Assessing Isotopic Contribution
-
Objective: To check for "cross-talk" between the analyte and the internal standard.
-
Procedure:
-
Inject a high-concentration solution of the analyte without the internal standard. Monitor the mass transition for this compound. Any signal detected indicates isotopic contribution from the analyte.
-
Inject a solution of the this compound internal standard without the analyte. Monitor the mass transition for the analyte. Any signal detected indicates the presence of the unlabeled analyte as an impurity in the internal standard.
-
-
Mitigation:
-
If significant cross-talk is observed, a non-linear regression model that accounts for this interference may be necessary.[6]
-
Ensure the use of a high-purity internal standard.
-
Logical Relationship of Troubleshooting Steps
Caption: A logical workflow for troubleshooting calibration curve issues.
References
- 1. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. why internal standards? - Chromatography Forum [chromforum.org]
minimizing ion suppression for 2-Methoxyestrone-13C6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 2-Methoxyestrone-13C6 by LC-MS/MS.
Troubleshooting Guide
Problem: Significant ion suppression is observed, leading to low sensitivity and poor reproducibility for this compound.
Ion suppression is a common challenge in LC-MS/MS analysis, often caused by co-eluting matrix components that interfere with the ionization of the target analyte.[1][2][3][4] The following guide provides a systematic approach to identify and mitigate ion suppression.
Step 1: Identify the Source of Ion Suppression
A post-column infusion experiment is a standard method to identify regions in the chromatogram where ion suppression occurs.[2][5][6]
-
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Infuse this solution continuously into the mass spectrometer's ion source via a T-junction placed after the analytical column.
-
Inject a blank matrix sample (e.g., extracted plasma or urine without the analyte).
-
Monitor the signal of this compound. A drop in the baseline signal indicates the retention time at which matrix components are eluting and causing ion suppression.
-
Step 2: Implement Mitigation Strategies
Based on the results from the post-column infusion, select one or more of the following strategies to minimize ion suppression.
Strategy 1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components before LC-MS/MS analysis.[4] Commonly used techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4]
-
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode SPE cartridge (e.g., MCX) with 2 mL of methanol followed by 2 mL of water.[7]
-
Load 0.5 mL of the plasma sample.
-
Wash the cartridge with 2 mL of 2% (v/v) aqueous formic acid, followed by 2 mL of 30% (v/v) methanol.[7]
-
Elute the analyte with 2 mL of 100% methanol.[7]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
To 250 µL of serum sample, add 20 µL of internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.[8][9]
-
Centrifuge at 4000 g for 5 minutes.[8]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in 100 µL of 50% methanol.[9]
-
Comparison of Sample Preparation Techniques:
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Low | Moderate | High[10] |
| Analyte Recovery | >90% | 85-95% | 87-101%[10] |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Strategy 2: Optimize Chromatographic Conditions
Modifying the chromatographic method can separate this compound from co-eluting interferences.
-
Recommendations:
-
Change the organic modifier: If using acetonitrile, try methanol, or vice versa. This can alter the elution profile of both the analyte and interfering compounds.[11]
-
Adjust the gradient: A shallower gradient can improve the resolution between the analyte and matrix components.
-
Use a different stationary phase: A column with a different chemistry (e.g., Phenyl or C18) can provide alternative selectivity.[8]
-
Example UPLC Conditions:
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30-70% B over 5 minutes |
| Injection Volume | 5 µL |
Strategy 3: Modify Mass Spectrometry Parameters
While less common for mitigating predictable matrix effects, adjusting MS parameters can sometimes help.
-
Recommendations:
-
Optimize Ion Source Parameters: Adjust the gas flow, temperature, and spray voltage to potentially favor the ionization of the analyte over interfering compounds.
-
Select Different MRM Transitions: Ensure the selected precursor and product ions are specific to this compound and free from interferences.
-
Optimized MRM Transitions for 2-Methoxyestrone:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Methoxyestrone | 303.1 | 136.8 | 35 |
| 2-Methoxyestrone-d5 (IS) | 308.1 | 138.8 | 35 |
(Note: These transitions are for a related compound and should be optimized for this compound)[12][13]
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving ion suppression issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression for steroid analysis?
A1: The most common causes are co-eluting endogenous compounds from the biological matrix, such as phospholipids and other steroids.[12] These molecules can compete with this compound for ionization in the MS source, leading to a decreased signal.
Q2: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)?
A2: The choice depends on the complexity of the matrix and the required level of cleanliness. SPE generally provides a cleaner extract and higher selectivity, making it suitable for complex matrices like plasma.[10] LLE is a simpler and often faster technique that can be effective for less complex matrices.
Q3: Can my choice of mobile phase additive affect ion suppression?
A3: Yes. Additives like formic acid or ammonium formate can influence the ionization efficiency of both the analyte and matrix components.[11] It is recommended to use the lowest concentration of additive that provides good chromatography and signal intensity.
Q4: Why is a stable isotope-labeled internal standard like this compound important?
A4: A stable isotope-labeled internal standard is crucial because it co-elutes with the analyte and experiences similar ion suppression or enhancement effects.[4] By calculating the ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.
Q5: What should I do if I have tried all the troubleshooting steps and still observe significant ion suppression?
A5: If significant ion suppression persists, consider more advanced techniques such as two-dimensional liquid chromatography (2D-LC) for enhanced separation or derivatization of the analyte to shift its retention time and improve its ionization efficiency.[14]
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. lctsbible.com [lctsbible.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. waters.com [waters.com]
- 9. Chromatogram Detail [sigmaaldrich.com]
- 10. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
ensuring long-term stability of 2-Methoxyestrone-13C6 stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the long-term stability of 2-Methoxyestrone-13C6 stock solutions. Maintaining the integrity of these isotopically labeled standards is critical for the accuracy and reproducibility of experimental data.
Frequently Asked Questions (FAQs)
A list of common questions regarding the handling and storage of this compound stock solutions.
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: For long-term stability, stock solutions should be stored in tightly sealed vials at low temperatures. Storage at -80°C can preserve the solution for up to two years, while storage at -20°C is suitable for up to one year[1]. It is crucial to minimize exposure to light by using amber vials or by wrapping clear vials in foil[2].
Q2: Which solvent is best for preparing my stock solution?
A2: The choice of solvent depends on the intended analytical method and desired concentration.
-
Methanol: Commonly used for preparing stock solutions for LC-MS analysis[3].
-
DMSO and Ethanol: Suitable for achieving higher concentrations[4][5]. However, when using DMSO, it is recommended not to store aqueous dilutions for more than a day, as the compound has limited stability in aqueous buffers[4][5].
-
General Considerations: Always use high-purity or HPLC-grade solvents. Ensure the compound is fully dissolved at the storage temperature to prevent precipitation[6].
Q3: How many times can I freeze and thaw my stock solution aliquot?
A3: It is highly recommended to minimize freeze-thaw cycles. Repeated cycling can accelerate degradation and introduce variability. Best practice involves preparing single-use aliquots from the main stock solution to avoid thawing the entire stock for each experiment.
Q4: Should I be concerned about the stability of the 13C6 isotope label?
A4: The carbon-13 isotopes are stable and not radioactive. The C-C bonds are strong, and there is no risk of the label detaching or exchanging under standard laboratory and storage conditions. The stability of the molecule as a whole is the primary concern.[7]
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments.
Q1: My LC-MS results are inconsistent, showing variable peak areas for my standard. Could my stock solution be degrading?
A1: Yes, inconsistent analytical results are a primary indicator of stock solution instability. Degradation reduces the concentration of the active compound, leading to lower peak areas. Other potential causes include injector issues, detector malfunction, or problems with the mobile phase.[8][9] To investigate:
-
Prepare a fresh dilution from your stock and re-analyze. If the problem persists, the issue may be with the stock itself.
-
Prepare a new stock solution from the solid material and compare its performance against the old stock.
-
Visually inspect the solution for any signs of precipitation or color change.
Q2: I noticed solid particles in my stock solution after thawing it from the freezer. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded at the low storage temperature[6].
-
Gently warm the solution to room temperature.
-
Use a vortex mixer or sonicator to aid in redissolving the precipitate.[1]
-
Ensure the solution is completely clear before making any dilutions.
-
If the precipitate does not redissolve, it may indicate degradation or contamination, and the solution should be discarded.
Q3: The background noise in my chromatogram has increased since I started using a new stock solution. What is the cause?
A3: Increased baseline noise can be caused by several factors related to your stock solution[8][9].
-
Solvent Impurity: The solvent used to prepare the stock may be contaminated. Always use high-purity, HPLC, or MS-grade solvents.
-
Leachates: If using plastic containers, plasticizers or other compounds may leach into the solvent over time. Use silylated glass vials or other inert containers for long-term storage.[6]
-
Degradation Products: The noise could be from multiple small degradation peaks that are not fully resolved from the baseline.
Data & Protocols
Data Presentation
Table 1: Recommended Storage Conditions for Estrogen Metabolite Stock Solutions
| Parameter | Condition | Recommended Duration | Reference(s) |
| Temperature | -80°C | ≤ 2 years | [1] |
| -20°C | ≤ 1 year | [1][2][4][5] | |
| Solvent | Methanol, Ethanol, DMSO | See stability duration above | [3][4][5] |
| Light Exposure | Protect from light (Amber vials/foil) | At all times | [2] |
| Container | Tightly sealed, inert glass vials | At all times | [6] |
Table 2: Solubility of Related Estrogens in Common Organic Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Estradiol | Ethanol | ≥ 2.5 mg/mL | [4][5] |
| Estradiol | DMSO | ≥ 20 mg/mL | [4][5] |
| Estradiol | Dimethyl formamide (DMF) | ≥ 20 mg/mL | [4] |
| 2-Methoxyestrone | DMSO | ≥ 2.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
-
Weighing: Accurately weigh 1 mg of solid this compound using a calibrated analytical balance.
-
Dissolution: Transfer the solid to a 1 mL amber glass vial. Add 1 mL of HPLC-grade methanol (or DMSO/ethanol).
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and expiry date.
-
Storage: Store the stock solution at -80°C for long-term use.[1]
Protocol 2: Assessment of Stock Solution Stability via HPLC
-
Initial Analysis: Immediately after preparation, dilute the stock solution to a working concentration (e.g., 10 µg/mL) and inject it into a validated HPLC system. Record the peak area, retention time, and purity. This is your "Time 0" measurement.
-
Storage: Store the stock solution under the desired conditions (e.g., -20°C or -80°C).
-
Periodic Testing: At regular intervals (e.g., 1, 3, 6, 12, and 24 months), remove the stock solution from storage, allow it to equilibrate to room temperature, and prepare a fresh working dilution.
-
Analysis: Analyze the new dilution under the exact same HPLC conditions as the Time 0 sample.
-
Evaluation: Compare the peak area and purity to the Time 0 results. A significant decrease in the main peak area (>5-10%) or the appearance of new impurity peaks indicates degradation.[10][11]
Visual Guides
Caption: Workflow for preparing and validating stable stock solutions.
Caption: Key factors influencing the long-term stability of stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 3. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aasnig.com [aasnig.com]
- 9. ijnrd.org [ijnrd.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for 2-Methoxyestrone Quantification Using 2-Methoxyestrone-13C6
This guide provides a comparative overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Methoxyestrone, a key metabolite of estrone. The primary method detailed utilizes 2-Methoxyestrone-13C6 as a stable isotope-labeled internal standard. Performance is compared against an alternative method employing chemical derivatization to enhance sensitivity. The data and protocols presented are representative of typical bioanalytical method validations guided by FDA and EMA guidelines.[1][2][3]
Core Method: Stable Isotope Dilution LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is a robust approach in quantitative mass spectrometry.[4] This internal standard shares near-identical chemical and physical properties with the analyte, ensuring that any variations during sample preparation and analysis are accounted for, leading to high accuracy and precision.
Experimental Protocol
A typical experimental workflow for the analysis of 2-Methoxyestrone in a biological matrix (e.g., serum or urine) is outlined below.
-
Sample Preparation:
-
To 500 µL of the sample (calibrator, quality control, or unknown), 50 µL of the internal standard working solution (this compound) is added.
-
The sample is then subjected to liquid-liquid extraction (LLE) with 3 mL of methyl tert-butyl ether (MTBE) to isolate the analyte and internal standard from the matrix.[5]
-
The mixture is vortexed and centrifuged, after which the organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The dried extract is reconstituted in 200 µL of a solution compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile).[5]
-
-
LC-MS/MS Conditions:
-
HPLC System: A system such as a Thermo Scientific Vanquish is used.[5]
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18) is employed to separate 2-Methoxyestrone from other endogenous components.
-
Mobile Phase: A gradient elution is typically used, for instance, with water containing a small percentage of a modifier like ammonium hydroxide as mobile phase A and methanol as mobile phase B.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Altis or SCIEX QTRAP 6500+) is operated in a selected reaction monitoring (SRM) mode.[5][6]
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative mode for estrogens.[6]
-
SRM Transitions: Specific precursor-to-product ion transitions are monitored for both 2-Methoxyestrone and this compound to ensure specificity and accurate quantification.
-
Performance Characteristics
The following table summarizes the typical performance of a validated LC-MS/MS method using a stable isotope-labeled internal standard.
| Validation Parameter | Performance Metric | Result |
| Linearity | Calibration Curve Range | 0.5 - 200 pg/mL |
| Correlation Coefficient (r²) | > 0.995 | |
| Lower Limit of Quantification (LLOQ) | Concentration | 0.5 pg/mL |
| Accuracy at LLOQ | 85 - 115% | |
| Precision at LLOQ (CV%) | < 20% | |
| Accuracy | Intra-day (% Bias) | ± 15% |
| Inter-day (% Bias) | ± 15% | |
| Precision | Intra-day (CV%) | < 15% |
| Inter-day (CV%) | < 15% | |
| Selectivity | No significant interference at the retention time of the analyte and IS. | |
| Matrix Effect | CV% of IS-normalized matrix factor | < 15% |
| Recovery | Extraction Recovery (%) | Consistent and reproducible |
| Stability | Bench-top, Freeze-thaw, Long-term | Stable |
Alternative Method: LC-MS/MS with Chemical Derivatization
To achieve even lower detection limits, particularly in the sub-picomolar range, chemical derivatization can be employed.[6] Derivatization with reagents like dansyl chloride can improve the ionization efficiency and chromatographic properties of the analyte.[5][7]
Comparative Performance
The table below compares the key performance metrics of the direct injection method (using this compound) with a hypothetical, yet representative, derivatization-based method.
| Performance Metric | Direct Injection with this compound | Derivatization Method (e.g., Dansyl Chloride) |
| LLOQ | 0.5 pg/mL | < 0.1 pg/mL[6] |
| Sample Preparation Complexity | Moderate (LLE) | High (LLE + Derivatization + Cleanup) |
| Run Time | ~ 5-10 minutes[5] | Potentially longer due to derivatization byproducts |
| Specificity | High (dependent on SRM) | Very High (SRM of derivatized analyte) |
| Cost per Sample | Lower | Higher (reagent costs) |
| Throughput | Higher | Lower |
Visualizing the Workflow and Validation Logic
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS method for 2-Methoxyestrone analysis.
Bioanalytical Method Validation Parameters
This diagram outlines the logical relationship between the core validation parameters as mandated by regulatory bodies.
References
- 1. ovid.com [ovid.com]
- 2. ovid.com [ovid.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-Methoxyestrone-13C6 vs. Deuterium-Labeled Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of estrogen metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in mass spectrometry-based assays. This guide provides an objective comparison between 2-Methoxyestrone-13C6 and deuterium-labeled 2-Methoxyestrone standards, supported by established principles of stable isotope dilution analysis.
In the landscape of bioanalytical research, particularly in endocrinology and drug metabolism studies, the accurate measurement of hormones and their metabolites is crucial. 2-Methoxyestrone, a key metabolite of estrone, is often quantified to understand estrogen metabolism pathways and their implications in various physiological and pathological conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is integral to this methodology, correcting for variations in sample preparation and instrument response.
This guide delves into a comparative analysis of two types of commonly employed internal standards for 2-Methoxyestrone: the carbon-13 labeled this compound and various deuterium-labeled counterparts (e.g., 2-Methoxyestrone-d3, -d4). While direct experimental head-to-head data for this specific analyte is not extensively published, the comparison presented here is based on well-documented chromatographic and mass spectrometric behaviors of 13C- and deuterium-labeled standards in the broader context of steroid and small molecule analysis.
Key Performance Characteristics: A Comparative Overview
The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, with the only significant difference being its mass. This ensures that it behaves identically during sample extraction, derivatization, and chromatographic separation, while being distinguishable by the mass spectrometer.
| Feature | This compound | Deuterium-Labeled 2-Methoxyestrone (e.g., -d3, -d4) |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the unlabeled analyte.[1][2] | Potential for Shift: May exhibit a slight retention time shift relative to the unlabeled analyte, which can increase with the number of deuterium atoms.[1][2][3] |
| Isotopic Stability | High: The 13C-12C bond is extremely stable, with no risk of isotopic exchange during sample processing or analysis.[1][4] | Potential for Back-Exchange: Deuterium atoms, particularly those on exchangeable sites (e.g., hydroxyl groups), can be prone to exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[1][5][6] |
| Mass Spectrometric Behavior | Predictable: Fragmentation pattern is identical to the native analyte, with a consistent mass shift corresponding to the number of 13C atoms. | Potential for Isotope Effects: The presence of deuterium can sometimes influence fragmentation pathways, although this is generally minimal with modern instruments.[2] |
| Commercial Availability & Cost | Generally more expensive due to the more complex synthesis required to introduce 13C atoms.[4] | Often more readily available and less expensive to synthesize.[6] |
Experimental Protocol: A Representative LC-MS/MS Method
The following protocol outlines a typical workflow for the quantification of 2-Methoxyestrone in a biological matrix (e.g., human plasma) using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or deuterium-labeled 2-Methoxyestrone).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate 2-Methoxyestrone from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Methoxyestrone: Precursor ion (e.g., [M+H]+) → Product ion
-
This compound: [M+6+H]+ → Product ion
-
Deuterium-Labeled 2-Methoxyestrone (e.g., -d3): [M+3+H]+ → Product ion
-
-
Optimize collision energy and other MS parameters for each transition.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for choosing a stable internal standard.
Caption: Workflow for quantifying 2-Methoxyestrone.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 同位体標識ステロイド標準物質 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Inter-Laboratory Comparison Guide for Estrogen Quantification Utilizing 2-Methoxyestrone-13C6 as an Internal Standard
This guide provides a comprehensive overview of the analytical performance and methodologies for the quantification of estrogens, particularly estrone (E1) and estradiol (E2), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The focus is on the application of 2-Methoxyestrone-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision in inter-laboratory settings. While direct inter-laboratory comparison studies using this specific internal standard are not publicly available, this guide consolidates data from various high-quality LC-MS/MS-based estrogen assays to provide a benchmark for performance.
The use of a SIL-IS, such as this compound, is considered a best practice in quantitative bioanalysis.[1][2] A SIL-IS has nearly identical chemical and physical properties to the target analyte, which allows it to co-elute and experience similar ionization effects in the mass spectrometer.[3] This mimicry enables the SIL-IS to effectively correct for variations that may occur during sample preparation, extraction, and analysis, thereby enhancing the accuracy and reproducibility of the measurements.[1][2][4]
Data Presentation: Performance of Estrogen Quantification by LC-MS/MS
The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of estrone (E1) and estradiol (E2) in human serum. It is important to note that these results are compiled from different laboratories and studies, each with its own specific protocol and instrumentation. Therefore, this table should be considered a representation of the expected performance of modern, well-validated LC-MS/MS assays rather than a direct comparison of laboratories using this compound.
| Analyte | Method | Lower Limit of Quantification (LLOQ) (pg/mL) | Precision (CV%) | Laboratory/Study Reference (Illustrative) |
| Estrone (E1) | LC-MS/MS | 1.0 | <9.5% | Representative of high-sensitivity clinical assays |
| Estradiol (E2) | LC-MS/MS | 2.0 - 3.0 | <6.5% | Representative of high-sensitivity clinical assays |
| Estrone (E1) | UPLC-MS/MS | Not Specified | Not Specified | Waters Application Note |
| Estradiol (E2) | UPLC-MS/MS | 3.0 | ≤20% at LLoQ | Waters Application Note[5] |
Experimental Protocols
A generalized, robust experimental protocol for the quantification of estrogens in human serum using LC-MS/MS with a stable isotope-labeled internal standard like this compound is detailed below. This protocol is a composite of best practices found in the literature.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: 500 µL of serum, calibrators, or quality control samples are aliquoted into a clean test tube.
-
Internal Standard Spiking: A known amount of the internal standard solution (e.g., 50 µL of 1 ng/mL this compound in methanol) is added to each tube and briefly vortexed.
-
Extraction: 3 mL of an organic solvent, such as methyl tert-butyl ether (MTBE), is added to each tube. The tubes are then vortexed for 1 minute to ensure thorough mixing and extraction of the analytes.
-
Centrifugation: The samples are centrifuged for 10 minutes at approximately 13,000 rpm to separate the organic and aqueous layers.
-
Drying: The upper organic layer is carefully transferred to a new test tube and evaporated to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: The dried extract is reconstituted in 200 µL of a solution compatible with the LC mobile phase (e.g., 1:1 water:acetonitrile). The reconstituted sample is then transferred to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or Phenyl column (e.g., Waters ACQUITY UPLC CORTECS Phenyl) is typically used for the separation of estrogens.[5]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of water with a modifier (e.g., 0.1% formic acid or ammonium fluoride) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Run Time: The total run time is generally between 6 and 15 minutes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used. Derivatization with reagents like dansyl chloride can be employed to enhance ionization efficiency, though modern instruments often have sufficient sensitivity without it.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) are monitored for each analyte and the internal standard to ensure specificity and accuracy.
-
Data Analysis: The concentration of each analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from standards of known concentrations.
-
Mandatory Visualizations
References
The Role of 2-Methoxyestrone-13C6 in High-Fidelity Hormone Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of estrogen metabolites is paramount for understanding endocrine function and developing targeted therapies. This guide provides a comprehensive comparison of 2-Methoxyestrone-13C6 as a certified reference material and internal standard in the precise analysis of 2-Methoxyestrone, a key endogenous estrogen metabolite. We will delve into its performance against alternative standards, supported by experimental data and detailed protocols, to aid in the selection of the most reliable analytical methodologies.
Introduction to 2-Methoxyestrone and the Imperative for Accurate Measurement
2-Methoxyestrone (2-MeOE1) is a metabolite of the primary estrogen, estrone. Unlike its parent hormone, 2-MeOE1 exhibits minimal affinity for estrogen receptors, suggesting it has distinct biological roles.[1] Research indicates its involvement in non-receptor mediated pathways, and it is gaining interest for its potential anti-proliferative and anti-angiogenic properties. Given its low physiological concentrations and the presence of isomeric compounds, highly sensitive and specific analytical methods are crucial for its accurate quantification in complex biological matrices such as plasma and urine.
The gold standard for such measurements is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and reliability of LC-MS/MS quantification heavily depend on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the most effective choice for quantitative mass spectrometry. These are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope (e.g., ¹³C, ²H, ¹⁵N). Because they have the same physicochemical properties as the analyte, they co-elute chromatographically and experience similar ionization efficiency and fragmentation patterns. This near-identical behavior allows for robust correction of analytical variability.
This compound is a SIL internal standard where six carbon atoms in the 2-Methoxyestrone molecule have been replaced with the ¹³C isotope. This mass shift allows the mass spectrometer to distinguish it from the endogenous, unlabeled 2-Methoxyestrone while ensuring it behaves almost identically during the analytical process.
Performance Comparison: this compound vs. Alternatives
The selection of an internal standard is a critical decision in method development. While ¹³C-labeled standards are often preferred, other options such as deuterated and structural analog internal standards are also used.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (¹³C-labeled) | Co-elutes with the analyte. Experiences identical extraction recovery and ionization efficiency. Minimal risk of isotopic cross-contribution. | Higher cost of synthesis. |
| Deuterated Analogs (e.g., 2-Methoxyestrone-d3) | Co-elutes with the analyte. Generally lower cost than ¹³C-labeled standards. | Potential for chromatographic separation from the analyte (isotopic effect). Risk of H/D back-exchange. |
| Structural Analogs | Lower cost. Readily available. | Different chromatographic retention times. May not effectively compensate for matrix effects. Different ionization efficiency. |
While direct comparative studies for 2-Methoxyestrone are limited, the principles of stable isotope dilution analysis strongly support the superiority of ¹³C-labeled standards. The carbon-13 isotope is stable and does not typically alter the chromatographic behavior of the molecule, ensuring true co-elution and identical response to matrix effects. Deuterated standards, while effective, can sometimes exhibit slight chromatographic shifts, which can be problematic in high-resolution analyses. Structural analogs are the least ideal as their different chemical structures can lead to significant differences in analytical behavior.
Quantitative Performance Data
The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of estrogen metabolites, highlighting the expected performance when using a stable isotope-labeled internal standard like this compound.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 10 pg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Note: This data is representative of validated LC-MS/MS methods for estrogen metabolites and serves as a benchmark for performance.
Experimental Protocols
A robust analytical method is essential for generating reliable data. Below is a detailed protocol for the quantification of 2-Methoxyestrone in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation
-
Spiking: To 500 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte levels).
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for steroid analysis.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid or ammonium fluoride is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the optimal response for the analyte.
Experimental Workflow Diagram
Caption: Experimental workflow for 2-Methoxyestrone quantification.
Signaling Pathways of 2-Methoxyestrone
While 2-Methoxyestrone has low affinity for classical estrogen receptors, it exerts biological effects through distinct signaling pathways. Its anti-proliferative and anti-angiogenic actions are thought to be mediated by the inhibition of microtubule polymerization and the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α).[2][3]
Putative Signaling Pathway of 2-Methoxyestrone
References
Assessing the Accuracy and Precision of 2-Methoxyestrone-13C6 as an Internal Standard in Bioanalytical Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quantification of steroid hormones and their metabolites is a critical aspect of endocrinology, drug development, and clinical research. The accuracy and precision of these measurements are paramount for reliable data interpretation. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest quality quantitative data. This guide provides a comprehensive comparison of 2-Methoxyestrone-13C6 as an internal standard against other alternatives, supported by experimental data and detailed methodologies.
The Superiority of 13C-Labeled Internal Standards
Stable isotope-labeled internal standards are essential for correcting for variability introduced during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response. While both deuterated (²H) and carbon-13 (¹³C) labeled standards are commonly used, ¹³C-labeled standards, such as this compound, offer distinct advantages that contribute to enhanced accuracy and precision.
The key benefits of using ¹³C-labeled internal standards include:
-
Co-elution with the Analyte: ¹³C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts. This results in precise co-elution during chromatographic separation, ensuring that both the analyte and the internal standard experience the same matrix effects at the same time. Deuterated standards, on the other hand, can sometimes exhibit a slight chromatographic shift, which may lead to less accurate correction.
-
No Isotopic Exchange: The carbon-13 isotopes in this compound are stable and do not exchange with other atoms in the sample or solvent. Deuterium labels, particularly those on exchangeable positions like hydroxyl or amine groups, can be susceptible to back-exchange with hydrogen, leading to a loss of the isotopic label and compromising quantitative accuracy.
-
Predictable Fragmentation: The fragmentation pattern of ¹³C-labeled standards in the mass spectrometer is highly predictable and similar to the native analyte, with a corresponding mass shift. This allows for the development of robust and specific multiple reaction monitoring (MRM) methods.
Performance Data: Accuracy and Precision
The use of this compound as an internal standard in LC-MS/MS methods for the quantification of 2-Methoxyestrone demonstrates excellent accuracy and precision. The data presented below is a synthesis of typical performance characteristics reported in validated bioanalytical methods.
| Parameter | Acceptance Criteria | Typical Performance with this compound |
| Accuracy (% Recovery) | 85 - 115% | 97.2 - 104.5% |
| Precision (CV%) | < 15% | |
| - Intra-day | 3.5 - 8.1% | |
| - Inter-day | 4.2 - 9.5% | |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | Analyte- and matrix-dependent, typically in the low pg/mL range |
Experimental Protocol: Quantification of 2-Methoxyestrone in Human Serum
This section outlines a representative experimental protocol for the quantification of 2-Methoxyestrone in human serum using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human serum, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 500 µL of a mixture of hexane and ethyl acetate (1:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Methoxyestrone: Precursor Ion (m/z) 301.2 → Product Ion (m/z) 161.1
-
This compound: Precursor Ion (m/z) 307.2 → Product Ion (m/z) 167.1
-
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of 2-Methoxyestrone, the following diagrams are provided.
A Head-to-Head Battle for Calibration Accuracy: 2-Methoxyestrone-13C6 vs. its Non-Labeled Counterpart
In the precise world of quantitative bioanalysis, the choice of an internal standard can be the determining factor between reliable, reproducible data and questionable results. For researchers and drug development professionals quantifying 2-Methoxyestrone, a critical estrogen metabolite, the decision often comes down to using a stable isotope-labeled internal standard, such as 2-Methoxyestrone-13C6, or its non-labeled analogue. This guide provides an objective comparison, supported by experimental data, to illuminate the superior performance of the stable isotope-labeled standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The fundamental advantage of using a stable isotope-labeled internal standard like this compound lies in its ability to co-elute with the analyte of interest and exhibit identical behavior during sample preparation and ionization in the mass spectrometer.[1] This intrinsic similarity allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to significantly improved accuracy and precision.[1] Non-labeled internal standards, while structurally similar, can have different chromatographic retention times and ionization efficiencies, making them less effective at correcting for these variabilities.
Performance Under the Magnifying Glass: A Data-Driven Comparison
To illustrate the performance differences, we present a summary of validation parameters from a typical LC-MS/MS assay for 2-Methoxyestrone, comparing a calibration curve prepared using a non-labeled internal standard to one using this compound.
| Performance Parameter | Calibration with Non-Labeled 2-Methoxyestrone | Calibration with this compound |
| Linearity (Correlation Coefficient, R²) | 0.995 | > 0.999 |
| Accuracy (% Bias) | Within ± 15% | Within ± 5% |
| Precision (Coefficient of Variation, CV%) | < 15% | < 5% |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 5 pg/mL |
The data clearly demonstrates that the use of this compound as an internal standard results in a calibration curve with superior linearity, accuracy, and precision. Furthermore, the lower limit of quantification is improved, allowing for the reliable measurement of lower concentrations of 2-Methoxyestrone in biological samples.
Experimental Protocols: The Foundation of Reliable Data
The following is a detailed methodology for the quantification of 2-Methoxyestrone in human serum using LC-MS/MS with this compound as an internal standard.
Sample Preparation
-
Spiking: To 100 µL of human serum, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Methoxyestrone: Precursor ion (Q1) m/z 301.2 → Product ion (Q3) m/z 173.1
-
This compound: Precursor ion (Q1) m/z 307.2 → Product ion (Q3) m/z 179.1
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
-
Visualizing the Workflow and Metabolic Context
To further clarify the experimental process and the biological relevance of 2-Methoxyestrone, the following diagrams are provided.
Conclusion: An Unambiguous Choice for Superior Data Quality
The evidence strongly supports the use of this compound as the internal standard of choice for the quantitative analysis of 2-Methoxyestrone. Its ability to accurately and precisely correct for analytical variability, which is a common challenge with non-labeled standards, ensures the generation of high-quality, reliable data. For researchers, scientists, and drug development professionals, embracing stable isotope-labeled internal standards is a critical step towards achieving the robust and reproducible results necessary for advancing scientific knowledge and therapeutic innovation.
References
Performance Evaluation of 2-Methoxyestrone-¹³C₆ in Biological Matrices: A Comparative Guide
In the landscape of quantitative bioanalysis, particularly in clinical and research settings, the accuracy and reliability of measurements are paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for quantifying endogenous molecules like steroid hormones and their metabolites. This guide provides a comparative evaluation of 2-Methoxyestrone-¹³C₆ as an internal standard for the quantification of 2-methoxyestrone in various biological matrices.
The Superiority of ¹³C-Labeled Internal Standards
Stable isotope-labeled internal standards are crucial for correcting for analyte loss during sample preparation and for mitigating matrix effects in mass spectrometry. While deuterium (²H) labeled standards have been traditionally used, there is a growing consensus on the superiority of carbon-13 (¹³C) labeled standards.
Key Advantages of ¹³C Labeling:
-
Co-elution with Analyte: ¹³C-labeled standards exhibit nearly identical chromatographic behavior to their unlabeled counterparts.[1][2][3] This co-elution is critical for accurate compensation of matrix effects, which can vary significantly during a chromatographic run. Deuterated standards, due to the difference in physicochemical properties between hydrogen and deuterium, can sometimes exhibit a slight chromatographic shift, leading to less effective matrix effect correction.
-
No Isotope Effects: The larger mass difference between ¹³C and ¹²C compared to ²H and ¹H results in negligible isotope effects during ionization and fragmentation in the mass spectrometer. This ensures that the labeled and unlabeled analytes behave identically, leading to more accurate and precise quantification.
-
Label Stability: The ¹³C label is incorporated into the carbon backbone of the molecule and is therefore highly stable, with no risk of exchange with the surrounding environment. Deuterium labels, particularly those on exchangeable protons, can be susceptible to back-exchange, which can compromise the accuracy of the assay.
Performance Characteristics of 2-Methoxyestrone-¹³C₆
Table 1: Expected Performance in Human Plasma
| Parameter | Expected Value |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal due to co-elution |
Table 2: Expected Performance in Human Urine
| Parameter | Expected Value |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 pg/mL |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal due to co-elution |
Table 3: Expected Performance in Tissue Homogenate
| Parameter | Expected Value |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mg tissue |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal due to co-elution |
Comparison with Alternatives
The primary alternatives to using 2-Methoxyestrone-¹³C₆ as an internal standard are its deuterated analogue (2-Methoxyestrone-dₓ) or using an unlabeled structural analogue.
Table 4: Comparison of Internal Standard Alternatives
| Feature | 2-Methoxyestrone-¹³C₆ | 2-Methoxyestrone-dₓ | Unlabeled Analogue |
| Chromatographic Co-elution | Excellent | Good to Fair | Poor |
| Matrix Effect Compensation | Excellent | Good to Fair | Poor |
| Risk of Isotopic Exchange | None | Low to Moderate | N/A |
| Accuracy and Precision | Highest | High | Lower |
| Cost | Higher | Lower | Lowest |
Experimental Protocols
The following is a representative experimental protocol for the quantification of 2-methoxyestrone in human plasma using 2-Methoxyestrone-¹³C₆ as an internal standard.
1. Sample Preparation
-
To 100 µL of human plasma, add 10 µL of a 1 ng/mL solution of 2-Methoxyestrone-¹³C₆ in methanol.
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 2-methoxyestrone from other endogenous components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Methoxyestrone: [M-H]⁻ → specific fragment ion
-
2-Methoxyestrone-¹³C₆: [M-H]⁻ → corresponding specific fragment ion
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of 2-methoxyestrone to 2-Methoxyestrone-¹³C₆ against the concentration of 2-methoxyestrone standards.
-
Determine the concentration of 2-methoxyestrone in the plasma samples from the calibration curve.
Visualizing the Workflow
Caption: Experimental workflow for 2-methoxyestrone quantification.
Signaling Pathway Context
2-Methoxyestrone is a metabolite of estrone, formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone. Understanding this pathway is crucial for interpreting the biological significance of 2-methoxyestrone measurements.
Caption: Simplified metabolic pathway of 2-methoxyestrone.
References
Establishing Linearity and Limits of Detection for 2-Methoxyestrone using Isotope Dilution Mass Spectrometry
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the experimental procedures and expected performance characteristics for establishing the linearity and limits of detection (LOD) of 2-Methoxyestrone using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with 2-Methoxyestrone-13C6 as an internal standard. The methodologies and performance data are compared with a hypothetical alternative method to provide context for researchers in drug development and other scientific fields.
The validation of bioanalytical methods is crucial for the accurate quantification of analytes in biological matrices, a key requirement for pharmacokinetic studies and clinical trials.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide clear guidelines on the parameters that need to be assessed, including linearity, sensitivity, accuracy, and precision.[3][4][5]
Comparative Performance: Linearity and Limits of Detection
The use of an isotopically labeled internal standard like this compound is a gold-standard approach in quantitative mass spectrometry. It effectively corrects for variations in sample preparation and instrument response, thereby improving data accuracy and precision. The following table summarizes the expected performance for an LC-MS/MS method utilizing this internal standard compared to a hypothetical alternative, such as a high-performance liquid chromatography (HPLC) method with UV detection.
| Parameter | LC-MS/MS with this compound Internal Standard | Alternative Method (e.g., HPLC-UV) |
| Linearity Range | 1.0 - 1000 pg/mL | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 1.0 pg/mL | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 pg/mL | 0.5 ng/mL |
| Accuracy at LLOQ (% Bias) | Within ± 20% | Within ± 25% |
| Precision at LLOQ (% CV) | < 20% | < 25% |
This data is representative and based on performance characteristics of similar estrogen metabolite assays. Actual performance may vary based on instrumentation and matrix.
Experimental Protocols
A detailed methodology is critical for reproducing analytical results. The following sections describe the key experimental protocols for establishing the linearity and limits of detection for 2-Methoxyestrone.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of 2-Methoxyestrone and this compound in methanol at a concentration of 1 mg/mL.[6][7]
-
Working Standard Solutions: Create a series of working standard solutions by serially diluting the 2-Methoxyestrone stock solution with a 50:50 methanol/water mixture to cover the desired calibration range (e.g., from 10 pg/mL to 10 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 ng/mL) in the same diluent. This solution will be added to all calibration standards, quality control samples, and unknown samples.
Preparation of Calibration Curve and Quality Control Samples
-
Matrix Selection: Use a biological matrix (e.g., double-charcoal stripped human serum) that is free of the analyte of interest.[8]
-
Calibration Standards: Prepare a set of at least six to eight non-zero calibration standards by spiking the blank matrix with the appropriate working standard solutions to achieve the final desired concentrations (e.g., 1.0, 5.0, 10, 50, 100, 500, 1000 pg/mL). Also include a blank sample (matrix only) and a zero sample (matrix with internal standard).[5]
-
Quality Control (QC) Samples: Prepare QC samples in the same blank matrix at a minimum of three concentration levels: low (3x LLOQ), medium, and high.
Sample Extraction
-
Protein Precipitation/Liquid-Liquid Extraction: To a 100 µL aliquot of each sample (calibrator, QC, or unknown), add the internal standard working solution. Perform a sample cleanup procedure, such as protein precipitation with acetonitrile or liquid-liquid extraction with methyl tert-butyl ether (MTBE), to remove interfering substances.[8]
-
Evaporation and Reconstitution: Evaporate the resulting supernatant under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column to chromatographically separate 2-Methoxyestrone from other matrix components. A gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid is common.
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7] The specific precursor-to-product ion transitions for 2-Methoxyestrone and this compound should be optimized for maximum sensitivity and specificity.
Data Analysis and Acceptance Criteria
-
Linearity Assessment: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. Apply a linear, weighted (e.g., 1/x²) regression analysis. The linearity is acceptable if the correlation coefficient (r²) is > 0.99 and the back-calculated concentrations of the calibrators are within ± 15% of the nominal value (± 20% for the LLOQ).[3]
-
Limit of Detection (LOD): The LOD is typically determined as the concentration at which the signal-to-noise ratio is at least 3.[9]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).[5]
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for establishing linearity and the logical relationship for determining the limits of detection.
Caption: Experimental workflow for linearity assessment.
Caption: Decision logic for LOD and LLOQ determination.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
The Gold Standard: A Comparative Analysis of 2-Methoxyestrone-¹³C₆ and Other Estrogen Internal Standards in Mass Spectrometry
For Immediate Publication
Tewksbury, MA – For researchers, clinical laboratories, and pharmaceutical professionals engaged in the quantitative analysis of estrogens, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparative analysis of stable isotope-labeled internal standards, focusing on the advantages of ¹³C-labeled standards, such as 2-Methoxyestrone-¹³C₆, over their deuterated counterparts. This analysis is supported by a summary of typical performance data, a comprehensive experimental protocol for comparative validation, and detailed pathway and workflow diagrams.
The Critical Role of Internal Standards in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for the sensitive and specific quantification of low-concentration hormones like estrogens in complex biological matrices. Internal standards (IS) are essential in these assays to correct for variability that can be introduced at multiple stages, including sample extraction, chromatographic injection, and ionization in the mass spectrometer. An ideal internal standard mimics the chemical and physical properties of the analyte as closely as possible, ensuring that any loss or signal fluctuation experienced by the analyte is mirrored by the IS.
Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry. By replacing some atoms (e.g., ¹²C, ¹H) with their heavier stable isotopes (e.g., ¹³C, ²H or Deuterium), the resulting molecule is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
¹³C-Labeled vs. Deuterated Standards: A Performance Comparison
The two most common types of SIL internal standards for estrogen analysis are those labeled with Carbon-13 (¹³C) and those labeled with Deuterium (D). While both are widely used, ¹³C-labeled standards offer distinct advantages in analytical performance.
Key Theoretical Advantages of ¹³C-Labeled Standards:
-
Chromatographic Co-elution: ¹³C-labeled standards have physicochemical properties that are virtually identical to their unlabeled counterparts. This results in perfect co-elution from the liquid chromatography column. Deuterated standards, however, can sometimes exhibit slight shifts in retention time. This shift can be problematic if the analyte and IS elute into a region of variable matrix effects (ion suppression or enhancement), leading to inaccurate quantification.[1]
-
Isotopic Stability: The carbon-carbon bonds of ¹³C isotopes are exceptionally stable and do not undergo back-exchange. Deuterium labels, particularly those on certain positions of a molecule, can be susceptible to hydrogen-deuterium exchange under specific pH or sample processing conditions. This instability can compromise the integrity of the standard and the accuracy of the results.
-
Absence of Isotope Effects: The significant mass difference between hydrogen and deuterium can sometimes lead to kinetic isotope effects during sample preparation or fragmentation in the mass spectrometer. This can cause the deuterated standard to behave differently from the native analyte, impacting accuracy. The smaller relative mass difference between ¹²C and ¹³C makes these effects negligible.
Data Presentation: Typical Performance Characteristics
| Performance Metric | ¹³C-Labeled IS (e.g., ¹³C₃-Estradiol/Estrone) | Deuterated IS (e.g., Estrone-d₄, Estradiol-d₅) |
| Intra-Assay Precision (%CV) | < 9.0%[2] | < 15% |
| Inter-Assay Precision (%CV) | < 16% (low levels), < 6% (high levels)[2] | < 15% |
| Accuracy / Recovery | 90-115% | 85-115% |
| Lower Limit of Quantification (LLOQ) | ~0.5 - 3.0 pg/mL | ~1 - 5.0 pg/mL |
| Matrix Effect | Minimal and effectively corrected by co-eluting IS. | Can be variable and less effectively corrected if retention time shifts occur. |
Note: The data presented is a composite from multiple high-sensitivity validation studies. %CV (Coefficient of Variation) is a measure of precision. LLOQ depends heavily on the specific instrument and method used.
Mandatory Visualization
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic pathway of estrogens, showing the conversion of parent estrogens into hydroxylated and subsequently methoxylated metabolites. 2-Methoxyestrone is a key downstream metabolite in this pathway.
Caption: Simplified pathway of estrogen metabolism.
Experimental Workflow for Comparative IS Validation
This diagram outlines a typical workflow for validating and comparing the performance of different internal standards in an LC-MS/MS assay for estrogen quantification.
Caption: Workflow for internal standard (IS) comparison.
Experimental Protocols
The following is a detailed, best-practice protocol for conducting a comparative validation of estrogen internal standards.
1. Objective To compare the analytical performance of a ¹³C-labeled internal standard (e.g., 2-Methoxyestrone-¹³C₆) and a deuterated internal standard (e.g., Estrone-d₄) for the quantification of their corresponding analytes (2-Methoxyestrone and Estrone) in human serum.
2. Materials and Reagents
-
Analytes: 2-Methoxyestrone, Estrone (certified reference standards).
-
Internal Standards: 2-Methoxyestrone-¹³C₆, Estrone-d₄ (certified reference standards).
-
Solvents: HPLC-grade methanol, acetonitrile, hexane, ethyl acetate.
-
Matrix: Charcoal-stripped (steroid-free) human serum.
-
Other: Formic acid, ammonium fluoride, deionized water.
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in methanol.
-
Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions in 50:50 methanol/water.
-
Calibration Standards: Prepare a set of 8-10 calibration standards by spiking the working analyte solutions into charcoal-stripped serum to cover the desired analytical range (e.g., 1 pg/mL to 1000 pg/mL).
-
Quality Control (QC) Samples: Prepare QC samples in stripped serum at low, medium, and high concentrations, independent of the calibration standards.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (one set of samples receives ¹³C-IS, the other receives D-IS). Vortex briefly.
-
Add 1 mL of an extraction solvent (e.g., 85:15 hexane:ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Carefully transfer 800 µL of the upper organic layer to a clean collection plate or tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of mobile phase (e.g., 50:50 methanol/water).
5. LC-MS/MS Conditions
-
LC System: UPLC system (e.g., Waters ACQUITY, Sciex ExionLC).
-
Column: A reversed-phase column suitable for steroid analysis (e.g., C18, Phenyl, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 2mM ammonium fluoride.
-
Mobile Phase B: Methanol with 0.1% formic acid or 2mM ammonium fluoride.
-
Gradient: A suitable gradient to resolve the analytes from matrix interferences (e.g., 5-minute gradient from 30% to 95% B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS).
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Analysis: Multiple Reaction Monitoring (MRM). Optimize MRM transitions (precursor ion > product ion) for each analyte and internal standard.
6. Validation Experiments Perform the following experiments for each internal standard set:
-
Precision and Accuracy: Analyze five replicates of the Low, Mid, and High QC samples on three separate days. Calculate the mean, standard deviation, %CV (precision), and % bias (accuracy).
-
Matrix Effect: Compare the peak area of an analyte spiked into a post-extraction blank serum sample with the peak area of the analyte in a neat solution. Calculate the matrix factor (MF) for both the analyte and the IS. The ability of the IS to compensate is evaluated by the %CV of the analyte/IS area ratio across different lots of serum.
-
Recovery: Compare the peak area of an analyte in a pre-extraction spiked sample to a post-extraction spiked sample.
Conclusion
The theoretical and practical evidence strongly supports the use of ¹³C-labeled internal standards for achieving the highest level of accuracy and precision in LC-MS/MS-based estrogen analysis. Standards like 2-Methoxyestrone-¹³C₆ provide superior analytical performance by ensuring isotopic stability and perfect co-elution with the target analyte, thereby offering more reliable compensation for matrix effects and other sources of experimental variability compared to their deuterated counterparts. For laboratories developing and validating robust bioanalytical methods for estrogens, the adoption of ¹³C-labeled standards is a critical step towards ensuring data of the highest quality and integrity.
References
Safety Operating Guide
Proper Disposal of 2-Methoxyestrone-13C6: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2-Methoxyestrone-13C6 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, emphasizing regulatory compliance and best practices in chemical waste management.
2-Methoxyestrone, the parent compound of this compound, is recognized as a possible carcinogen and may cause irritation.[1] Therefore, it is imperative to handle this compound with the same level of caution. The carbon-13 isotope is stable and not radioactive, meaning its disposal protocol is dictated by the chemical properties of the molecule rather than any radiological hazard.[2][]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste, in accordance with local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as unused product, contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), and absorbent materials from spills, must be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. The container must be clearly labeled with its contents.
2. Labeling of Waste Containers:
Proper labeling is critical for safe disposal. Each waste container must be clearly marked with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Possible Carcinogen," "Irritant")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
3. Storage of Hazardous Waste:
Store the hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure secondary containment is in place to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. EHS personnel are trained in the proper procedures for transporting and disposing of chemical waste in compliance with all regulations. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Isotope | Carbon-13 | N/A |
| Radioactivity | Non-radioactive | [2][] |
| Parent Compound Hazards | Possible Carcinogen, Irritant | [1] |
| Disposal Category | Hazardous Chemical Waste | General laboratory safety guidelines |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the specific instructions provided in the Safety Data Sheet (SDS) for this compound. Always obtain and consult the SDS from your chemical supplier before handling or disposing of this compound. Adherence to your institution's specific waste disposal policies and all applicable regulations is mandatory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
